molecular formula C10H10O4 B7882160 (3E)-2-oxo-4-phenylbut-3-enoic acid hydrate

(3E)-2-oxo-4-phenylbut-3-enoic acid hydrate

カタログ番号: B7882160
分子量: 194.18 g/mol
InChIキー: STNUOVLUOQBREL-UHDJGPCESA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

(3E)-2-oxo-4-phenylbut-3-enoic acid hydrate is a useful research compound. Its molecular formula is C10H10O4 and its molecular weight is 194.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3E)-2-oxo-4-phenylbut-3-enoic acid hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3E)-2-oxo-4-phenylbut-3-enoic acid hydrate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

(E)-2-oxo-4-phenylbut-3-enoic acid;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3.H2O/c11-9(10(12)13)7-6-8-4-2-1-3-5-8;/h1-7H,(H,12,13);1H2/b7-6+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STNUOVLUOQBREL-UHDJGPCESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C(=O)O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)C(=O)O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

(3E)-2-Oxo-4-phenylbut-3-enoic Acid Hydrate: Chemical Architecture and Biochemical Utility

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, physicochemical properties, synthetic pathways, and biological applications of (3E)-2-oxo-4-phenylbut-3-enoic acid hydrate .

Executive Summary

(3E)-2-oxo-4-phenylbut-3-enoic acid (also known as benzylidenepyruvic acid ) is a pivotal


-keto acid derivative characterized by a conjugated enone system linking a phenyl ring to a pyruvate backbone. As a structural analog of phenylpyruvate , it serves as a critical biochemical probe for enzymes involved in aromatic amino acid metabolism and tautomerization, most notably Macrophage Migration Inhibitory Factor (MIF) . This guide provides a comprehensive analysis of its synthesis, spectroscopic signature, and mechanism of action as an electrophilic enzyme inhibitor.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

The compound exists primarily in the (E)-configuration (trans), which is thermodynamically favored due to the steric minimization between the phenyl ring and the


-keto carboxylate group. The "hydrate" designation typically refers to a monohydrate form (

) or, in aqueous solution, the potential formation of a gem-diol at the highly electrophilic C2 ketone position.
Nomenclature & Identifiers
Parameter Details
IUPAC Name (3E)-2-oxo-4-phenylbut-3-enoic acid hydrate
Common Synonyms Benzylidenepyruvic acid; 4-Phenyl-2-oxobut-3-enoic acid; Phenylbutenoic acid keto-derivative
CAS Number 17451-19-3 (Hydrate); 1914-59-6 (Anhydrous)
Molecular Formula

(as monohydrate)
Molecular Weight 194.18 g/mol (Hydrate); 176.17 g/mol (Anhydrous)
SMILES O=C(O)C(=O)/C=C/C1=CC=CC=C1
Physicochemical Profile[8]
  • Appearance: Pale yellow to ochre crystalline solid. The color arises from the extended

    
    -conjugation system (phenyl + alkene + ketone).
    
  • Melting Point: ~57–60 °C (Anhydrous/Hydrate mix). Note: High purity anhydrous forms may exhibit higher melting points, but the compound is prone to decarboxylation upon heating.

  • Solubility:

    • High: DMSO, Ethanol, Methanol.

    • Moderate: Chloroform, Ethyl Acetate.

    • Low: Water (acidic pH). Solubility increases significantly at neutral/basic pH due to carboxylate deprotonation (

      
      ).
      
  • Stability: The compound is an

    
    -keto acid and is susceptible to oxidative decarboxylation  and polymerization  (via the Michael acceptor alkene). It must be stored at -20°C  or 2–8°C  under desiccation.
    

Synthetic Route & Purification

The industrial and laboratory standard for synthesis is the Claisen-Schmidt Aldol Condensation between benzaldehyde and pyruvate under basic conditions.

Reaction Mechanism
  • Enolization: Base removes a proton from the methyl group of pyruvate (C3), forming an enolate.

  • Nucleophilic Attack: The pyruvate enolate attacks the carbonyl carbon of benzaldehyde.

  • Dehydration: Spontaneous elimination of water (E1cB mechanism) drives the equilibrium toward the conjugated (E)-alkene product.

Protocol (Laboratory Scale)
  • Reagents: Sodium Pyruvate (1.0 eq), Benzaldehyde (1.0 eq), KOH (aqueous, 2.0 eq), Methanol (solvent).

  • Procedure:

    • Dissolve sodium pyruvate in minimal water/methanol.

    • Add benzaldehyde slowly at 0°C.

    • Add aqueous KOH dropwise, maintaining temperature <10°C to prevent polymerization.

    • Stir at room temperature for 3–5 hours (solution turns yellow).

    • Workup: Acidify with cold 2M HCl to pH ~1. The yellow precipitate (free acid) forms immediately.

    • Purification: Recrystallize from Benzene/Petroleum Ether or Ethanol/Water.

Synthesis Start Benzaldehyde + Sodium Pyruvate Inter Aldol Adduct (4-hydroxy-2-oxobutanoate) Start->Inter KOH, MeOH 0°C, 3h Prod (3E)-2-Oxo-4-phenylbut-3-enoic acid Inter->Prod -H2O (Dehydration) HCl Workup (pH 1)

Figure 1: Synthetic pathway via Claisen-Schmidt condensation.

Spectroscopic Characterization

Validation of the structure relies on confirming the (E)-alkene geometry and the integrity of the


-keto acid moiety.
Nuclear Magnetic Resonance (NMR)
  • 
     NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       13.5–14.0 (br s, 1H): Carboxylic acid -OH .
      
    • 
       7.85 (d, 
      
      
      
      Hz, 1H): Vinyl proton at C4 (adjacent to phenyl). The large coupling constant (
      
      
      Hz) confirms the trans (E) geometry.
    • 
       7.70–7.40 (m, 5H): Phenyl  aromatic protons.
      
    • 
       7.25 (d, 
      
      
      
      Hz, 1H): Vinyl proton at C3 (adjacent to ketone).
  • 
     NMR: 
    
    • 
       165.0: Carboxyl  (C1).
      
    • 
       185.0: Ketone  (C2).
      
    • 
       145.0: C4  alkene ( 
      
      
      
      -carbon).
    • 
       120.0: C3  alkene ( 
      
      
      
      -carbon).
    • 
       128-134: Aromatic  carbons.
      
Mass Spectrometry (ESI-MS)
  • Negative Mode (

    
    ):  m/z 175.04.
    
  • Fragmentation: Loss of

    
     (m/z 131) is a characteristic fragmentation pathway for 
    
    
    
    -keto acids.

Biological Applications & Mechanism of Action

This compound is a potent Michael Acceptor and a structural mimic of phenylpyruvate. Its primary utility lies in studying enzymes that process aromatic enols.

Macrophage Migration Inhibitory Factor (MIF)

MIF is a pro-inflammatory cytokine with a unique enzymatic active site (phenylpyruvate tautomerase).[1]

  • Mechanism: MIF catalyzes the keto-enol tautomerization of phenylpyruvate. (3E)-2-oxo-4-phenylbut-3-enoic acid mimics the enol form of the substrate.

  • Inhibition: The electrophilic C3-C4 double bond (Michael acceptor) can undergo nucleophilic attack by the catalytic N-terminal Proline-1 of MIF, leading to covalent or tight-binding reversible inhibition. This blocks MIF's tautomerase activity and downstream inflammatory signaling.

Metabolic Transport

As a monocarboxylate with a hydrophobic tail, it is a substrate for Monocarboxylate Transporters (MCTs) , specifically MCT1 and MCT4, allowing it to penetrate cell membranes and interfere with intracellular pyruvate metabolism (e.g., Pyruvate Dehydrogenase or Lactate Dehydrogenase competitive inhibition).

Mechanism MIF MIF Enzyme (Active Site: Pro-1) Complex Covalent/Tight Complex (Inactivated MIF) MIF->Complex Nucleophilic Attack Compound Benzylidenepyruvate (Michael Acceptor) Compound->Complex Electrophilic Binding Signal Inflammatory Signaling (Blocked) Complex->Signal Downstream Effect

Figure 2: Mechanism of MIF inhibition via Michael addition.

Handling, Safety, & Stability

Safety Protocols
  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • P-Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves).

  • Specific Risk: As a Michael acceptor, it is a potential skin sensitizer (alkylating agent).

Storage & Stability
  • Hygroscopicity: The "hydrate" form indicates affinity for atmospheric moisture. Store in a desiccator.

  • Temperature: -20°C is preferred for long-term storage to prevent polymerization of the double bond.

  • Solution Stability: Unstable in basic aqueous solutions for prolonged periods (retro-aldol degradation). Prepare fresh in buffer immediately before use.

References

  • Sigma-Aldrich. (3E)-2-oxo-4-phenylbut-3-enoic acid hydrate Product Sheet. Link

  • PubChem. Compound Summary: (E)-2-oxo-4-phenylbut-3-enoic acid (CID 5356206). Link

  • ChemicalBook. 1914-59-6 Chemical Properties and Melting Point Data. Link

  • Biotransformation Studies. Pyruvate decarboxylase catalyzed synthesis of phenylacetylcarbinol. (Contextual reference for benzaldehyde/pyruvate reactivity). Link

  • MIF Inhibitor Context. Small molecule inhibitors of macrophage migration inhibitory factor (MIF). (Structural analog context). Link

Sources

Targeting Metabolic and Epigenetic Nodes: A Technical Guide to Alpha-Keto Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological activity of alpha-keto acid derivatives in enzymatic pathways Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Alpha-keto acids (AKAs) are not merely transient metabolic intermediates; they are potent pharmacophores capable of modulating critical signaling nodes. From the mitochondrial branched-chain alpha-keto acid dehydrogenase (BCKDH) complex to the nuclear JmjC histone demethylases, the alpha-keto motif serves as a master regulator. This guide dissects the structural mechanisms of AKAs, their utility as bioisosteres in drug design, and provides validated protocols for their synthesis and biological evaluation.

Mechanistic Foundations: The Alpha-Keto Pharmacophore

The biological activity of alpha-keto acid derivatives stems from two primary chemical reactivities: bidentate metal chelation and electrophilic trap formation . Understanding these modes of action is prerequisite to rational drug design.

Bidentate Metal Chelation (The "Warhead" Mechanism)

In metalloenzymes, particularly Fe(II)-dependent dioxygenases (e.g., JmjC histone demethylases, TET enzymes), the alpha-keto acid moiety acts as a competitive inhibitor against the co-substrate 2-oxoglutarate (2-OG).

  • Mechanism: The C-1 carboxylate and C-2 ketone oxygen atoms coordinate the active site Fe(II) in a bidentate fashion.

  • Causality: This occupation blocks the binding of O2 and 2-OG, preventing the formation of the ferryl (Fe(IV)=O) intermediate required for substrate oxidation.

  • Design Consequence: Modifications to the C-1 or C-2 position often abolish activity, whereas substitution at C-3 or C-4 allows for specificity tuning.

Electrophilic Trap (Covalent Reversibility)

In serine/threonine proteases or esterases, the C-2 carbonyl carbon is highly electrophilic due to the electron-withdrawing effect of the adjacent carboxyl group.

  • Mechanism: The active site nucleophile (e.g., Ser-OH or Cys-SH) attacks the C-2 ketone, forming a reversible hemiketal or hemithioacetal transition state analog.

  • Application: This is the basis for alpha-ketoamide inhibitors used in proteasome inhibition and viral protease targeting (e.g., HCV protease inhibitors).

Critical Enzymatic Pathways

Epigenetic Regulation: JmjC Histone Demethylases

The JmjC domain-containing proteins demethylate lysine residues on histones (e.g., H3K9me3), regulating gene expression.[1]

  • Pathway Logic: 2-OG + O2 + Methylated-Histone

    
     Succinate + CO2 + Demethylated-Histone.
    
  • Inhibition: Synthetic AKAs (e.g., N-oxalylglycine derivatives) mimic 2-OG.[2]

  • Therapeutic Relevance: Overexpression of KDMs (e.g., KDM4C) is linked to oncogenesis. Inhibitors must balance potency with selectivity against other 2-OG oxygenases (like PHD2).

Metabolic Regulation: The BCKDH Complex

The Branched-Chain Alpha-Keto Acid Dehydrogenase (BCKDH) complex catalyzes the irreversible oxidative decarboxylation of AKAs derived from Leucine, Isoleucine, and Valine.

  • Regulation: Activity is controlled by phosphorylation (inactivation by BCKDH kinase) and dephosphorylation (activation by BCKDH phosphatase).[3]

  • Pathology: Accumulation of AKAs leads to cytotoxicity (Maple Syrup Urine Disease).

  • Drug Target: Allosteric inhibitors of BCKDH kinase (e.g., BT2) promote AKA clearance.

Visualization: JmjC Catalytic Cycle & Inhibition

JmjC_Mechanism Enz_Fe Resting Enzyme [Fe(II)] Complex_2OG Enz-2OG-Substrate Complex Enz_Fe->Complex_2OG + 2-OG + Substrate Inhibitor_Complex Inhibited Complex [Enz-Inhibitor] Enz_Fe->Inhibitor_Complex + AKA Derivative (Competitive) O2_Binding O2 Binding Complex_2OG->O2_Binding Ferryl Ferryl Intermediate [Fe(IV)=O] O2_Binding->Ferryl Decarboxylation Product Product Release (Succinate + CO2) Ferryl->Product Hydroxylation Product->Enz_Fe Reset Inhibitor_Complex->Enz_Fe Reversible

Figure 1: Catalytic cycle of JmjC histone demethylases showing the competitive entry point for alpha-keto acid inhibitors.

Drug Design: Bioisosteres & Stability

A major limitation of AKAs is rapid oxidative decarboxylation in vivo and poor membrane permeability due to ionization.

Bioisosteric Strategies

To enhance stability while retaining the pharmacophore:

  • Alpha-Ketoamides: Replacing the carboxyl -OH with an amine (-NHR).

    • Benefit: Increases stability against decarboxylation; allows addition of hydrophobic groups (R) to target the "prime" side of the active site.

  • Esters (Prodrugs): Masking the carboxylate (e.g., octyl esters).

    • Benefit: Facilitates cell entry. Intracellular esterases hydrolyze it back to the active acid form.

  • Heterocyclic Mimetics: Replacing the carboxylate with a hydroxypyridinone or tetrazole.

Quantitative Comparison of Derivatives

Table 1: Structure-Activity Relationship (SAR) of AKA derivatives against KDM4A.

Compound ClassR-Group ModificationIC50 (µM)Cell PermeabilityStability (t1/2 plasma)
Native 2-OG None~5-10Low< 10 min
N-Oxalylglycine (NOG) Amide linker0.8LowModerate
IOX1 (Acid) Hydroxyquinoline0.2LowHigh
IOX1 (Octyl Ester) Ester prodrug4.0*HighHigh (as ester)
Alpha-Ketoamide Benzyl-amide12.5Moderate> 60 min

*Note: Higher IC50 in cell-free assay due to lack of hydrolysis, but significantly higher potency in cell-based assays.

Experimental Protocols

Protocol A: Chemo-Enzymatic Synthesis of Alpha-Keto Acids

Rationale: Chemical synthesis often requires harsh protection/deprotection steps. Enzymatic oxidation using L-amino acid deaminase (LAAD) is stereospecific and operates under mild conditions.

Reagents:

  • L-Amino Acid precursor (10 mM)

  • Purified LAAD enzyme (e.g., from Proteus myxofaciens)

  • Catalase (to scavenge H2O2 byproduct)

  • Buffer: 50 mM Tris-HCl, pH 7.5

Workflow:

  • Reaction Mix: Dissolve 10 mM L-amino acid in 50 mL buffer. Add 500 U Catalase.

  • Initiation: Add 0.5 mg/mL LAAD. Incubate at 37°C with orbital shaking (200 rpm) to ensure oxygenation.

  • Monitoring: At 0, 30, 60, 120 min, withdraw 100 µL aliquots. Derivatize with 2,4-dinitrophenylhydrazine (DNPH).

  • Termination: Acidify with 1M HCl to pH 2.0 to precipitate the enzyme. Centrifuge at 10,000 x g.

  • Purification: Extract supernatant with ethyl acetate (3x). Evaporate solvent. Recrystallize.

Validation:

  • Confirm structure via 13C-NMR (distinct ketone carbonyl peak ~190-200 ppm).

Protocol B: Fluorescence Polarization (FP) Assay for KDM Inhibition

Rationale: FP is a homogeneous, self-validating method to measure the displacement of a tracer (fluorescently labeled histone peptide) by the inhibitor.

Materials:

  • Enzyme: Recombinant KDM4A (100 nM).

  • Tracer: FITC-labeled H3K9me3 peptide (10 nM).

  • Assay Buffer: 50 mM HEPES pH 7.5, 50 µM Fe(II), 100 µM Ascorbate.

Step-by-Step:

  • Plate Setup: Use black 384-well low-binding plates.

  • Inhibitor Addition: Serial dilute AKA derivatives in DMSO. Transfer 1 µL to wells.

  • Enzyme Mix: Add 10 µL of KDM4A solution. Incubate 15 min at RT.

  • Tracer Addition: Add 10 µL of FITC-peptide.

  • Readout: Measure FP (Ex 485 nm / Em 528 nm) after 30 min.

  • Data Analysis: Plot mP (milli-polarization) vs. log[Inhibitor]. Fit to Sigmoidal Dose-Response curve to determine IC50.

Self-Validation Check:

  • Z-Factor: Must be > 0.5.

  • Reference Control: Run N-oxalylglycine (NOG) as a positive control (Expected IC50 ~1 µM).

Visualization: Experimental Workflow

Workflow Start Start: Candidate Design (Bioisostere Selection) Synth Synthesis (Chemo-enzymatic / Organic) Start->Synth QC QC: NMR & MS Validation Synth->QC QC->Synth Fail Assay_CellFree In Vitro Assay (Fluorescence Polarization) QC->Assay_CellFree Pass Assay_Cell Cell-Based Assay (H3K9me3 Immunoblot) Assay_CellFree->Assay_Cell IC50 < 10 µM Decision Hit Validation Assay_Cell->Decision Activity Confirmed

Figure 2: Integrated workflow for the synthesis and validation of alpha-keto acid inhibitors.

References

  • Regulation of the branched-chain alpha-ketoacid dehydrogenase and elucidation of a molecular basis for maple syrup urine disease. Source: PubMed (Adv Enzyme Regul). URL:[Link]

  • Targeting histone lysine demethylases — Progress, challenges, and the future. Source: PubMed Central (PMC). URL:[Link]

  • A cell-permeable ester derivative of the JmjC histone demethylase inhibitor IOX1. Source: PubMed.[4] URL:[Link]

  • Synthesis and Biological Activity of Peptide α-Ketoamide Derivatives as Proteasome Inhibitors. Source: PubMed Central (PMC). URL:[Link]

  • Engineering of L-amino acid deaminases for the production of α-keto acids from L-amino acids. Source: PubMed Central (PMC). URL:[Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Source: PubMed Central (PMC). URL:[Link]

Sources

A-Technical-Guide-to-the-Michael-Acceptor-Properties-of-2-oxo-4-phenylbut-3-enoic-acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Covalent inhibitors have re-emerged as a powerful modality in drug discovery, offering distinct advantages in terms of potency, duration of action, and the ability to target challenging proteins. At the heart of many of these inhibitors lies a "warhead," an electrophilic functional group designed to form a stable bond with a nucleophilic amino acid residue on the target protein. Among the most utilized warheads are α,β-unsaturated carbonyl compounds, which act as Michael acceptors. This guide provides an in-depth technical analysis of 2-oxo-4-phenylbut-3-enoic acid, a representative α,β-unsaturated keto acid, exploring its fundamental physicochemical properties, its reactivity as a Michael acceptor, and the experimental methodologies required to characterize its interactions with biological systems. This document is intended to serve as a comprehensive resource for researchers in medicinal chemistry, chemical biology, and drug development, providing both foundational knowledge and practical, field-proven protocols.

Introduction: The Renaissance of Covalent Inhibitors

Historically, the deliberate design of covalent drugs was often avoided due to concerns about off-target reactivity and potential immunogenicity. However, a deeper understanding of protein structure and reaction kinetics has led to a new era of targeted covalent inhibitors (TCIs).[1][2] These modern covalent drugs achieve high selectivity by first forming a reversible, non-covalent complex with the target protein, which then facilitates an irreversible or reversible covalent bond formation with a nearby, strategically located nucleophilic amino acid, most commonly cysteine.[3][4]

The α,β-unsaturated carbonyl motif is a privileged scaffold for this purpose.[2][3] Its reactivity can be finely tuned through structural modifications to achieve a desirable balance between target engagement and off-target effects. This guide focuses on 2-oxo-4-phenylbut-3-enoic acid as a model system to dissect the critical attributes of this class of Michael acceptors.

Physicochemical and Structural Analysis

2-Oxo-4-phenylbut-3-enoic acid possesses a conjugated system comprising a phenyl group, an alkene, a ketone, and a carboxylic acid. This extended conjugation is central to its function as a Michael acceptor.

PropertyValueSource
Molecular Formula C₁₀H₈O₃[5]
Molecular Weight 176.17 g/mol [5]
CAS Number 1914-59-6[5]
Appearance Solid
SMILES O=C(O)C(/C=C/C1=CC=CC=C1)=O[5]

The key structural feature is the α,β-unsaturated keto acid moiety. The electron-withdrawing nature of the ketone and carboxylic acid groups polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and thus susceptible to nucleophilic attack. This process is known as a Michael addition or 1,4-conjugate addition.

The Michael Addition: Mechanism and Reactivity

The utility of 2-oxo-4-phenylbut-3-enoic acid as a covalent modifier hinges on its reaction with biological nucleophiles, particularly the thiol group of cysteine residues in proteins.[6]

Mechanism of Thiol-Michael Addition

The reaction proceeds via a base-catalyzed, two-step mechanism.[7]

  • Nucleophilic Attack: Under physiological conditions (pH ~7.4), a fraction of cysteine residues exists in the more nucleophilic thiolate form (S⁻). The thiolate anion attacks the electrophilic β-carbon of the α,β-unsaturated system. This forms a transient, resonance-stabilized carbanion intermediate.[7]

  • Protonation: The carbanion is rapidly protonated by a proton donor, typically a water molecule, to yield the stable, covalently modified cysteine residue.

Caption: Mechanism of Thiol-Michael Addition.

Factors Influencing Reactivity

The rate and selectivity of the Michael addition are governed by several factors:

  • Electrophilicity: The inherent reactivity of the Michael acceptor is paramount. The electrophilicity of the β-carbon in 2-oxo-4-phenylbut-3-enoic acid is enhanced by the dual electron-withdrawing effects of the adjacent ketone and the vinylogous carboxylic acid.

  • Nucleophilicity: The reactivity of the target cysteine is highly dependent on its local microenvironment within the protein. The pKa of the cysteine thiol group determines the concentration of the reactive thiolate anion at a given pH. Residues in pockets with a higher local pH or adjacent basic residues will exhibit enhanced nucleophilicity.

  • Reversibility: While often considered irreversible, the thiol-Michael addition can be reversible.[8][9] The stability of the resulting covalent adduct is influenced by the substituents on the Michael acceptor.[8] This property can be exploited to design reversible covalent inhibitors with improved safety profiles.[9]

Experimental Characterization Workflows

A multi-faceted approach is required to fully characterize the Michael acceptor properties of a compound like 2-oxo-4-phenylbut-3-enoic acid. This involves kinetic analysis to determine reactivity, mass spectrometry to confirm covalent modification, and cellular assays to assess target engagement and biological consequences.

Caption: Workflow for Characterizing a Michael Acceptor.

Protocol 1: Kinetic Analysis of Reactivity

This protocol determines the intrinsic reactivity of the compound with a model thiol, such as glutathione (GSH), using UV-Vis spectrophotometry.

Objective: To determine the second-order rate constant (k₂) for the reaction between 2-oxo-4-phenylbut-3-enoic acid and a model thiol.

Materials:

  • 2-oxo-4-phenylbut-3-enoic acid

  • Glutathione (GSH)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • UV-Vis spectrophotometer with temperature control

Procedure:

  • Preparation of Stock Solutions: Prepare concentrated stock solutions of the compound and GSH in a suitable solvent (e.g., DMSO for the compound, buffer for GSH).

  • Reaction Setup: In a quartz cuvette, add phosphate buffer and the compound stock solution to achieve the desired final concentration (e.g., 50 µM). Allow to equilibrate to the desired temperature (e.g., 25°C).

  • Initiation of Reaction: Add the GSH stock solution to the cuvette to initiate the reaction. The concentration of GSH should be in excess (e.g., 5-10 fold) to ensure pseudo-first-order kinetics.

  • Data Acquisition: Immediately begin monitoring the change in absorbance at a wavelength where the reactant or product has a distinct absorbance profile. The disappearance of the conjugated system often leads to a decrease in absorbance around 280-310 nm.

  • Data Analysis: Plot the natural logarithm of the absorbance versus time. The slope of the resulting linear fit will be the pseudo-first-order rate constant (k_obs). The second-order rate constant (k₂) is then calculated by dividing k_obs by the concentration of GSH.

Causality: Using a model thiol like GSH provides a standardized measure of the compound's intrinsic electrophilicity, allowing for comparison across different Michael acceptors.[7][10] Maintaining pseudo-first-order conditions simplifies the kinetic analysis.

Protocol 2: Mass Spectrometry for Covalent Adduct Confirmation

This protocol uses mass spectrometry (MS) to confirm that the compound forms a covalent adduct with a target protein and to identify the specific amino acid residue that is modified.

Objective: To verify covalent bond formation and identify the site of modification.

Materials:

  • Target protein

  • 2-oxo-4-phenylbut-3-enoic acid

  • Reaction buffer (e.g., PBS or Tris, pH 7.4)

  • LC-MS system (e.g., Q-TOF or Orbitrap)

  • Protease (e.g., Trypsin)

  • Dithiothreitol (DTT) and Iodoacetamide (IAA) for disulfide bond reduction and alkylation

Procedure:

Part A: Intact Protein Analysis

  • Incubation: Incubate the target protein (e.g., 10 µM) with an excess of the compound (e.g., 100 µM) in the reaction buffer for a defined period (e.g., 1-2 hours) at a controlled temperature. Include a control sample with protein and DMSO only.

  • Sample Cleanup: Desalt the samples using a C4 ZipTip or similar method to remove excess compound and buffer salts.

  • MS Analysis: Analyze the samples by direct infusion or LC-MS. Look for a mass increase in the deconvoluted spectrum corresponding to the molecular weight of the compound (176.17 Da).[11] This provides initial evidence of covalent modification.[12][13]

Part B: Peptide Mapping (Bottom-Up Proteomics)

  • Denaturation & Digestion: Following incubation (Step A1), denature the protein, reduce disulfide bonds with DTT, and alkylate free cysteines with IAA. Digest the protein into smaller peptides using a protease like trypsin.

  • LC-MS/MS Analysis: Separate the resulting peptides using reverse-phase liquid chromatography and analyze them by tandem mass spectrometry (MS/MS).

  • Data Analysis: Use proteomics software (e.g., MaxQuant, Proteome Discoverer) to search the MS/MS data against the protein sequence. Specify a variable modification on cysteine (or other potential nucleophiles) corresponding to the mass of the compound (+176.0422 Da for C₁₀H₈O₃). The software will identify the specific peptide and, via fragmentation analysis, the exact residue that has been modified.

Self-Validation: The intact mass analysis provides a quick check for binding stoichiometry.[11] The subsequent peptide mapping experiment precisely localizes the modification, confirming the target residue and providing a high degree of confidence in the result.[12][14]

Potential Biological Targets and Therapeutic Applications

The reactivity of α,β-unsaturated carbonyl compounds makes them valuable warheads for targeting proteins implicated in various diseases.[3] For instance, compounds with similar reactive moieties have been successfully developed as inhibitors for kinases and other enzymes.

  • Kinase Inhibitors: Many kinase inhibitors target a non-catalytic cysteine residue located near the ATP-binding pocket. The formation of a covalent bond can provide high potency and prolonged inhibition. Examples include inhibitors of Bruton's tyrosine kinase (BTK) and epidermal growth factor receptor (EGFR).[3]

  • Anti-inflammatory Agents: Dimethyl fumarate, which contains a Michael acceptor, is used to treat multiple sclerosis. Its mechanism is thought to involve the modification of cysteine residues on proteins involved in inflammatory pathways.[3]

  • Anticancer Agents: Numerous covalent anticancer drugs utilize Michael acceptors to target proteins involved in cell proliferation and survival pathways.[2][3][15]

While specific protein targets for 2-oxo-4-phenylbut-3-enoic acid itself are not extensively documented in the provided search results, its structural motif is representative of warheads used in established therapeutic agents. Its reactivity profile suggests it could be incorporated into larger molecules to target proteins with accessible cysteine residues, potentially in oncology or immunology.

Conclusion and Future Directions

2-Oxo-4-phenylbut-3-enoic acid serves as an excellent model for understanding the core principles of Michael acceptors in covalent drug design. Its reactivity is conferred by the α,β-unsaturated keto acid system, which is amenable to nucleophilic attack by residues such as cysteine. The comprehensive characterization of such compounds, employing a combination of kinetic, mass spectrometric, and cellular techniques, is essential for the rational design of next-generation targeted covalent inhibitors.

Future research in this area will likely focus on:

  • Tuning Reactivity: Systematically modifying the structure of the phenyl ring and the carbonyl system to fine-tune electrophilicity, thereby optimizing the balance between on-target activity and off-target toxicity.

  • Exploring Reversibility: Designing derivatives that exhibit reversible covalent binding to broaden the scope of potential targets and improve safety profiles.[9]

  • Target Identification: Using chemoproteomic platforms to identify the cellular targets of novel Michael acceptors, uncovering new biological pathways and therapeutic opportunities.

By applying the principles and protocols outlined in this guide, researchers can effectively harness the power of Michael acceptors like 2-oxo-4-phenylbut-3-enoic acid to advance the field of covalent drug discovery.

References

  • Huang, S., Kim, K., et al. (2021). Determining Michael Acceptor Reactivity from Kinetic, Mechanistic, and Computational Analysis for the Base-catalyzed Thiol-Michael Reaction. Polymer Chemistry. Available at: [Link]

  • Huang, S., Kim, K., et al. (2021). Determining Michael Acceptor Reactivity from Kinetic, Mechanistic, and Computational Analysis for the Base-catalyzed Thiol-Michael Reaction. PMC. Available at: [Link]

  • Gao, Y., et al. (2016). Kinetics and Thermodynamics of Reversible Thiol Additions to Mono- and Diactivated Michael Acceptors: Implications for the Design of Drugs That Bind Covalently to Cysteines. The Journal of Organic Chemistry. Available at: [Link]

  • Bradshaw, J. M., et al. (2014). Design of Reversible, Cysteine-Targeted Michael Acceptors Guided by Kinetic and Computational Analysis. Journal of the American Chemical Society. Available at: [Link]

  • Limpikirati, P., et al. (2021). Covalent Labeling with Diethylpyrocarbonate for Studying Protein Higher-Order Structure by Mass Spectrometry. PMC. Available at: [Link]

  • Semantic Scholar. (2021). Determining Michael Acceptor Reactivity from Kinetic, Mechanistic, and Computational Analysis for the Base-catalyzed Thiol-Michael Reaction. Available at: [Link]

  • Limpikirati, P., et al. (2021). Covalent Labeling with Diethylpyrocarbonate for Studying Protein Higher-Order Structure by Mass Spectrometry. JoVE. Available at: [Link]

  • Sargsyan, Y., et al. (2022). (E)-2-(2-Oxo-4-phenylbut-3-en-1-yl)benzo[d]thiazole-3(2H)-carboxylates. MDPI. Available at: [Link]

  • Peak Proteins. (n.d.). Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery. Available at: [Link]

  • Sutanto, F., et al. (2020). Covalent inhibitors: a rational approach to drug discovery. PMC. Available at: [Link]

  • ProQuest. (n.d.). Studies of protein covalent modifications using mass spectrometry. Available at: [Link]

  • Google Patents. (n.d.). CN101265188A - Method for preparing ethyl 2-oxy-4-phenylbutyrate.
  • LaMarr, W., et al. (2025). Using mass spectrometry chemoproteomics to advance covalent drug development. News-Medical.Net. Available at: [Link]

  • Johnson, D. S., et al. (2024). Covalent Inhibitors: To Infinity and Beyond. Journal of Medicinal Chemistry. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of ethyl 2-oxo-4-phenylbutyrate. Available at: [Link]

  • Stombers, R., et al. (2015). Harnessing redox cross-reactivity to profile distinct cysteine modifications. PMC. Available at: [Link]

  • Sutanto, F., et al. (2020). Covalent inhibitors: a rational approach to drug discovery. ResearchGate. Available at: [Link]

  • ChemRxiv. (n.d.). α-Ketoamides-based Covalent Inhibitors in Drug Discovery: Current Status and Synthetic Methods. Available at: [Link]

  • de Gruiter, M., et al. (2022). Reversible Covalent Inhibition Desired Covalent Adduct Formation by Mass Action. ACS Chemical Biology. Available at: [Link]

  • ResearchGate. (2021). Synthesis of 4-oxo-4-(2-oxo-2H-chromen-3-yl)but-2-enoic acid (175). Available at: [Link]

  • PubChem. (n.d.). 2-Oxo-4-phenylbutyric acid. Available at: [Link]

  • Plaisance, K., et al. (2009). Amidation inhibitors 4-phenyl-3-butenoic acid and 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester are novel HDAC inhibitors with anti-tumorigenic properties. PubMed. Available at: [Link]

  • Zafaryab, M., et al. (2022). Phenolic Acids-Mediated Regulation of Molecular Targets in Ovarian Cancer: Current Understanding and Future Perspectives. PMC. Available at: [Link]

  • Uddin, M. S., et al. (2023). Targeting Cancer Hallmarks Using Selected Food Bioactive Compounds: Potentials for Preventive and Therapeutic Strategies. PMC. Available at: [Link]

  • Kamal, M. A., et al. (2022). Identification of therapeutically potential targets and their ligands for the treatment of OSCC. Frontiers in Pharmacology. Available at: [Link]

  • ResearchGate. (2019). behaviour of 4-(4-acetylaminophenyl)-4-oxo-but-2-enoic acid towards carba-and aza-nucleophiles and some reaction with the products. Available at: [Link]

  • MDPI. (2021). Molecular Targets of Natural Compounds with Anti-Cancer Properties. Available at: [Link]

  • American Chemical Society. (n.d.). Characterization of a cysteine-selective inhibitor of the bacterial fatty acid synthase enzyme enoyl-ACP reductase using mass spectrometry. Available at: [Link]

Sources

Technical Deep Dive: Covalent Modification Mechanisms of N-Terminal Proline Enzymes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the structural and kinetic mechanisms governing the covalent inhibition of the S9 family of serine proteases, specifically targeting Dipeptidyl Peptidase 4 (DPP4), Fibroblast Activation Protein


 (FAP), and Prolyl Oligopeptidase (POP/PREP). Unlike classical non-covalent inhibition, covalent modification of the catalytic serine offers prolonged residence time (

) and superior potency (

). This document details the warhead chemistry, provides a self-validating experimental protocol for kinetic characterization, and contrasts the binding modes of clinical standards like Saxagliptin and Vildagliptin.

Structural Biology: The S9 Family Architecture

The S9 protease family is defined by a unique domain architecture that enforces substrate specificity for N-terminal proline residues.

The -Hydrolase and -Propeller Domains

These enzymes function as dimers, where each monomer consists of two distinct domains:

  • Catalytic Domain: A classic

    
    -hydrolase fold containing the catalytic triad (Ser630-Asp708-His740  in DPP4).
    
  • Regulatory Domain: An 8-bladed

    
    -propeller domain that acts as a "gatekeeper."
    
The Proline Recognition Motif

The defining feature of this family is the hydrophobic pocket adjacent to the active site serine. This pocket is sterically constrained to accept the pyrrolidine ring of a proline residue at the P1 position.

  • Mechanism: The hydrophobic residues (e.g., Tyr547, Trp629 in DPP4) stabilize the proline ring, positioning the scissile bond (C-terminal to Pro) directly in line for nucleophilic attack by the catalytic Serine hydroxyl.

  • Substrate Gating: The

    
    -propeller domain creates a narrow opening (approx. 20 Å), restricting access to small peptides (<30 residues for POP) or unfolded protein termini, preventing non-specific degradation of large folded proteins.
    

Mechanisms of Covalent Inhibition

Covalent inhibitors of S9 proteases utilize electrophilic "warheads" to trap the catalytic serine. The kinetic efficacy is defined by a two-step mechanism:



Where


 is the non-covalent encounter complex and 

is the covalent adduct.
The Nitrile Warhead (The Clinical Standard)

Nitrile-containing inhibitors (e.g., Vildagliptin, Saxagliptin) react with the Serine hydroxyl to form an imidate adduct.

  • Reversibility: Unlike the permanent phosphorylation by nerve agents, the imidate bond is reversible. However, the stability of this adduct dictates the residence time.

  • Saxagliptin (Reversible Covalent): Forms a highly stable adduct that dissociates slowly (

    
     min), effectively "freezing" the enzyme.
    
  • Vildagliptin (Pseudo-Irreversible): Often described as a "slow substrate." The imidate adduct can undergo hydrolysis, releasing the inhibitor as an inactive metabolite (acid). This is a "suicide substrate" mechanism where the drug is consumed.

Boronic Acids (The High-Affinity Option)

Boronic acids (e.g., Talabostat) act as transition state analogs. The boron atom accepts the electron pair from the Serine oxygen, forming a tetrahedral boronate adduct that mimics the tetrahedral intermediate of peptide hydrolysis. This interaction is typically reversible but exhibits extremely high affinity (


 in pM range).
Visualizing the Catalytic Pathway

The following diagram illustrates the bifurcation between standard substrate turnover and covalent inhibition.

S9_Catalytic_Mechanism Enzyme Free Enzyme (E) (Active Ser-OH) EI_Complex Michaelis Complex (E·S) Enzyme->EI_Complex + S EI_NonCov Encounter Complex (E·I) Enzyme->EI_NonCov + I (k1) Substrate Substrate (S) (Peptide-Pro-X) Tetrahedral Tetrahedral Intermediate EI_Complex->Tetrahedral Acylation Product Product (P) (Cleaved Peptide) Tetrahedral->Product Deacylation Product->Enzyme Release Inhibitor Covalent Inhibitor (I) (Nitrile Warhead) EI_NonCov->Enzyme (k-1) Imidate Covalent Adduct (E-I) (Imidate) EI_NonCov->Imidate Covalent Bond Formation (kinact) Imidate->Enzyme Slow Dissociation (koff) (Saxagliptin) Inactive_Metabolite Inactive Metabolite (Hydrolysis) Imidate->Inactive_Metabolite Hydrolysis (Vildagliptin)

Caption: Kinetic bifurcation of S9 proteases. Substrates follow the upper catalytic cycle. Covalent inhibitors (red) trap the enzyme in a stable adduct (Imidate), which may slowly dissociate or undergo hydrolysis depending on the specific inhibitor chemistry.

Comparative Analysis of Key Inhibitors[1][2][3]

The following table synthesizes kinetic data for three representative inhibitors targeting the S9 family. Note the distinction between


 (binding affinity) and Residence Time (

), which is often the driver of in vivo efficacy.
InhibitorTargetWarheadBinding Mode

(nM)
Residence Time (

)
Mechanism Note
Saxagliptin DPP4NitrileReversible Covalent1.3~50 minForms stable enzyme-inhibitor complex; slow dissociation.
Vildagliptin DPP4NitrilePseudo-Irreversible3 - 13~3.5 minRapidly hydrolyzes; acts as a "slow substrate" leading to metabolite.
KYP-2047 POPProlyl-NitrileReversible Covalent0.023N/A*Highly potent; BBB penetrant; specific for Prolyl Oligopeptidase.[1]

Data compiled from kinetic studies at 37°C.


 values refer to the initial binding or steady-state inhibition depending on the model used.

Experimental Protocol: Determination of

To rigorously validate a covalent inhibitor, a continuous fluorogenic assay is required. This protocol allows for the calculation of the second-order rate constant (


), the gold standard metric for covalent potency.
Reagents & Setup
  • Enzyme: Recombinant Human DPP4 (or FAP/POP), final conc. 20 pM.[2]

  • Substrate: Z-Gly-Pro-AMC (7-amino-4-methylcoumarin).[3]

    
    .
    
  • Buffer: 25 mM HEPES, 140 mM NaCl, 1% BSA, pH 7.5.

  • Detection: Fluorescence Plate Reader (Ex: 360 nm / Em: 460 nm).[2]

  • Temperature: 37°C (Critical for accurate kinetic rates).

Step-by-Step Workflow
  • Preparation: Prepare a 2x Enzyme solution in assay buffer. Prepare 2x Inhibitor solutions (serial dilution, 8 points).

  • Pre-incubation (Optional but recommended): Mix Enzyme and Inhibitor 1:1 in a black 96-well plate. Incubate for varying times (

    
     min) if performing a discontinuous assay. For continuous (preferred):
    
  • Initiation: Add Substrate (final conc. =

    
    ) to the Enzyme+Inhibitor mix immediately.
    
  • Measurement: Monitor fluorescence increase (RFU) continuously every 30 seconds for 60 minutes.

  • Data Analysis:

    • Plot RFU vs. Time for each inhibitor concentration

      
      .
      
    • Fit the progress curves to the integrated rate equation for slow-binding inhibition:

      
      
      Where 
      
      
      
      is product (fluorescence),
      
      
      is initial velocity,
      
      
      is steady-state velocity, and
      
      
      is the observed rate constant.
    • Plot

      
       vs. 
      
      
      
      . Fit to the hyperbolic equation to extract
      
      
      and
      
      
      :
      
      
Automated Workflow Diagram

Experimental_Workflow cluster_prep 1. Preparation cluster_execution 2. Execution (Continuous Assay) cluster_analysis 3. Data Analysis Reagents Enzyme (20 pM) Substrate (Gly-Pro-AMC) Inhibitor Series Mix Mix Enzyme + Inhibitor (Black 96-well Plate) Reagents->Mix Start Add Substrate (Start Reaction) Mix->Start Read Measure Fluorescence (Ex 360nm / Em 460nm) Every 30s for 60m Start->Read CurveFit Fit Progress Curves Extract k_obs Read->CurveFit Hyperbola Plot k_obs vs [I] Determine k_inact & Ki CurveFit->Hyperbola

Caption: Workflow for determining kinetic parameters of covalent inhibitors. The continuous read method captures the time-dependent onset of inhibition (


).

Future Directions: Beyond Simple Inhibition

The covalent targeting of N-terminal proline enzymes is evolving into complex modalities.

FAP-Targeted Radioligands (FAPI)

Fibroblast Activation Protein (FAP) is highly expressed in the stroma of solid tumors.

  • Strategy: Use the covalent warhead (often a boronic acid or nitrile based on the FAP inhibitor UAMC-1110) as a "homing beacon."

  • Application: Conjugate the inhibitor to a chelator (e.g., DOTA) holding a radionuclide (

    
    Ga for PET imaging or 
    
    
    
    Lu for therapy). The covalent binding ensures high tumor retention (residence time) for effective imaging/therapy.
Covalent PROTACs

While traditional PROTACs are non-covalent, "Covalent PROTACs" are emerging.[4][5]

  • Concept: A bifunctional molecule linking a covalent S9 inhibitor to an E3 ligase recruiter (e.g., Cereblon).

  • Advantage: The covalent bond to the target (e.g., DPP4) can drive the ternary complex formation even with weak reversible affinity, potentially allowing for the degradation of the enzyme rather than just inhibition.

References

  • Structural basis for dimerization, catalytic regulation, and substrate selectivity in S9D proteases. Source: National Institutes of Health (NIH) / PubMed URL:[Link] (Representative URL for S9 structural biology)

  • Potency, selectivity and prolonged binding of saxagliptin to DPP4: maintenance of DPP4 inhibition by saxagliptin in vitro and ex vivo. Source: BMC Pharmacology URL:[Link]

  • Discovery of covalent prolyl oligopeptidase boronic ester inhibitors. Source: European Journal of Medicinal Chemistry URL:[Link]

  • The Covalent Inhibition Mechanism of Antidiabetic Drugs—Vildagliptin vs Saxagliptin. Source: ACS Catalysis URL:[Link]

  • Optimization and validation of a fluorogenic dipeptidyl peptidase 4 enzymatic assay in human plasma. Source: Bioanalysis (PubMed) URL:[Link]

  • KYP-2047, an Inhibitor of Prolyl-Oligopeptidase, Reduces Glioblastoma Proliferation. Source:[1] Cancers (Basel) URL:[1][Link]

Sources

Literature review of 2-oxo-4-phenylbut-3-enoic acid synthesis pathways

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Development Professionals

Executive Summary

2-Oxo-4-phenylbut-3-enoic acid (also known as benzylidenepyruvic acid ) is a critical


-keto acid scaffold in medicinal chemistry. Structurally characterized by a conjugated styryl moiety adjacent to an 

-keto acid group (

), it serves as a potent Michael acceptor , a biosynthetic precursor to phenylalanine derivatives, and a key intermediate in the synthesis of ACE inhibitors (e.g., via reduction to 2-oxo-4-phenylbutyric acid).

This guide synthesizes the most robust production methodologies, moving beyond generic textbook descriptions to provide field-validated protocols. We contrast the scalable Base-Catalyzed Aldol Condensation with the highly specific Biocatalytic NahE Route , offering a decision framework for researchers optimizing for yield, purity, or "green" compliance.

Part 1: Chemical Synthesis – The Base-Catalyzed Aldol Route

Best for: Large-scale production, cost-efficiency, and accessibility.

The classical synthesis relies on the Claisen-Schmidt condensation between benzaldehyde and pyruvate. While conceptually simple, this pathway is prone to polymerization and self-condensation of pyruvate if pH and temperature are not rigorously controlled.

1.1 Mechanistic Insight

The reaction proceeds via the generation of a pyruvate enolate. The regioselectivity is driven by the acidity of the methyl protons (


 to the ketone). The subsequent dehydration of the aldol adduct is often spontaneous due to the formation of the extended conjugated system (phenyl-diene-like stability).

AldolMechanism cluster_0 Step 1: Enolization cluster_1 Step 2: Addition & Dehydration Pyruvate Pyruvate (CH3-CO-COO-) Enolate Enolate Ion (CH2=C(O-)-COO-) Pyruvate->Enolate Deprotonation Base OH- Base->Enolate Adduct Aldol Adduct (Intermediate) Enolate->Adduct Nucleophilic Attack Benzaldehyde Benzaldehyde (Ph-CHO) Benzaldehyde->Adduct Product Benzylidenepyruvate (Ph-CH=CH-CO-COO-) Adduct->Product -H2O (Elimination)

Figure 1: Mechanism of base-catalyzed condensation showing enolate formation and subsequent dehydration.

1.2 Validated Protocol (Scalable)

Reagents:

  • Benzaldehyde (1.0 eq)

  • Sodium Pyruvate (1.0–1.2 eq)

  • Sodium Hydroxide (25% aq. solution) or KOH in Methanol

  • Solvent: Methanol/Water (1:1)

Step-by-Step Methodology:

  • Preparation: Dissolve sodium pyruvate (22 g, ~0.2 mol) in water (50 mL).

  • Addition: Add benzaldehyde (20 mL, ~0.2 mol) to the pyruvate solution. The mixture will be biphasic.

  • Catalysis (Critical Step): Cool the mixture to 0–5°C in an ice bath. Slowly add aqueous NaOH (25% w/v) or methanolic KOH dropwise.

    • Why? High temperatures promote the polymerization of pyruvate (parapyruvate formation) and the Cannizzaro reaction of benzaldehyde.

  • Reaction: Stir vigorously at 5–10°C for 2–4 hours. A precipitate (sodium benzylidenepyruvate) typically forms.

  • Workup:

    • Filter the sodium salt precipitate.[1]

    • Wash with cold methanol/ether to remove unreacted benzaldehyde.

    • Acidification: Dissolve the salt in minimal water and acidify with 1N HCl to pH ~1–2. The free acid, 2-oxo-4-phenylbut-3-enoic acid , will precipitate as a yellow solid.

  • Purification: Recrystallize from benzene or ethanol/water to obtain the pure (E)-isomer.

Typical Yield: 50–65% Key Quality Attribute: Melting point ~58–59°C (anhydrous) or decomposition >200°C (Na salt).

Part 2: Biocatalytic Synthesis – The NahE Route

Best for: High purity requirements, green chemistry compliance, and avoiding polymerization byproducts.

Recent advances utilize promiscuous aldolases, such as NahE (a hydratase-aldolase from Pseudomonas species), to catalyze this condensation with high specificity.

2.1 The Biocatalytic Advantage

Unlike chemical bases, enzymes stabilize the enolate intermediate within the active site, preventing side reactions like self-condensation.

BioSynthesis Substrates Substrates: Benzaldehyde + Na-Pyruvate Enzyme Catalyst: NahE Aldolase (0.02 mol%) Substrates->Enzyme Binding Conditions Conditions: Phosphate Buffer (pH 6.5) DMSO (10% v/v) Room Temp, 16h Enzyme->Conditions Reaction Product Product: (E)-2-Oxo-4-phenylbut-3-enoic Acid Conditions->Product >90% Yield

Figure 2: Workflow for the NahE-mediated synthesis of 2-oxo-4-phenylbut-3-enoic acid.

2.2 Protocol (Laboratory Scale)
  • Buffer Prep: Prepare 100 mM potassium phosphate buffer (pH 6.5).

  • Substrate Loading: Dissolve sodium pyruvate (3.0 eq) and benzaldehyde (1.0 eq) in the buffer. Add DMSO (10% v/v) to assist solubility of the aldehyde.

  • Initiation: Add purified NahE enzyme (approx. 0.02 mol% loading).

  • Incubation: Shake at room temperature for 16 hours.

  • Isolation: Acidify with HCl and extract with ethyl acetate.

  • Yield: Reported yields are typically >90% , significantly higher than the chemical route.

Part 3: Comparative Analysis & Data

Drug development requires selecting the right tool for the phase of research.

FeatureBase-Catalyzed (Chemical)Biocatalytic (NahE)
Yield Moderate (50–65%)High (>90%)
Purity Profile Requires recrystallization; polymer byproducts common.High specificity; minimal side products.
Scalability Excellent (kg to ton scale).Limited by enzyme availability/cost.
Reaction Time Fast (2–4 hours).[2]Slow (16+ hours).
Cost Low (Commodity reagents).High (Enzyme production).
Isomer Predominantly (E)-isomer.Exclusively (E)-isomer.
Part 4: Characterization & Stability

Isomerism: The synthesis predominantly yields the thermodynamically stable (E)-isomer (trans), driven by the steric bulk of the phenyl group.

Spectroscopic Signature (1H NMR in DMSO-d6):

  • Vinylic Protons: The trans-geometry is confirmed by a large coupling constant (

    
     Hz).
    
    • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       7.76 (d, 
      
      
      
      Hz, 1H,
      
      
      )
    • 
       7.30 (d, 
      
      
      
      Hz, 1H,
      
      
      )
  • Aromatic Protons: Multiplet around

    
     7.4–7.8.
    

Stability Warning: The compound contains a reactive


-unsaturated ketone.
  • Storage: Store at 2–8°C.

  • Reactivity: It is a Michael acceptor. In nucleophilic solvents (e.g., thiols, amines), it may undergo conjugate addition.

  • Distinction: Do not confuse with 2-oxo-4-phenylbutyric acid (the saturated analog). The "enoic" suffix denotes the double bond critical for its reactivity profile.

References
  • Biocatalytic Synthesis: Birmingham, W. R., et al. "Biocatalytic Synthesis of α,β-Unsaturated 2-Keto Acids and Derivatives Using the Promiscuous Aldolase, NahE." Organic Letters, 2022. Link

  • Chemical Synthesis (Classic): Stecher, E. D., & Ryder, H. F. "Ionization Constants and Rates of Ester Hydrolysis in the Benzylidenepyruvic Acid Series." Journal of the American Chemical Society, 1952.[3][4] Link

  • Solid State Characterization: Schnitzler, E., et al. "Synthesis and thermal studies of solid state 2-chloro-benzylidenepyruvic acid."[1][5] Eclética Química, 2003. Link

  • Applications in Synthesis: Horwitz, M. A., et al. "Asymmetric Organocatalytic Reductive Coupling Reactions between Benzylidene Pyruvates and Aldehydes." Organic Letters, 2016.[2] Link

  • Compound Data: PubChem CID 243435: 2-oxo-4-phenylbut-3-enoic acid.[6] Link

Sources

Methodological & Application

Application Note: Protocol for the Synthesis of (3E)-2-oxo-4-phenylbut-3-enoic Acid Hydrate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the optimized protocol for the synthesis of (3E)-2-oxo-4-phenylbut-3-enoic acid (also known as benzylidenepyruvic acid), isolated as its stable hydrate. This


-keto acid is a critical intermediate in the biosynthesis of phenylpropanoids and a potent inhibitor of various enzymes, including lactate dehydrogenase (LDH) and pyruvate carboxylase. The synthesis utilizes a base-catalyzed Claisen-Schmidt condensation between benzaldehyde and pyruvic acid. This guide prioritizes high stereoselectivity for the (E)-isomer, yield maximization, and reproducibility, addressing common pitfalls such as polymerization and side-product formation.

Introduction & Mechanistic Insight

The synthesis of (3E)-2-oxo-4-phenylbut-3-enoic acid relies on the aldol condensation (specifically the Claisen-Schmidt variation) between an aromatic aldehyde and an


-keto acid.
Reaction Logic

Pyruvic acid, in the presence of a strong base, forms an enolate ion. Due to the electron-withdrawing nature of the carboxylate group, the protons at the C3 position (methyl group) are acidic (


 for ketones, lower for 

-keto esters/salts). The generated enolate attacks the electrophilic carbonyl carbon of benzaldehyde. Subsequent dehydration (elimination of water) is thermodynamically driven by the formation of a conjugated system extending from the phenyl ring through the alkene to the

-keto carboxylate moiety.

The (E)-configuration is favored over the (Z)-isomer due to steric repulsion between the phenyl ring and the carboxylate group in the transition state.

Mechanistic Pathway (DOT Visualization)

ReactionMechanism Figure 1: Mechanistic pathway for the base-catalyzed synthesis of benzylidenepyruvic acid. Reactants Pyruvate + Base Enolate Enolate Intermediate Reactants->Enolate Deprotonation (C3) Aldol_Adduct β-Hydroxy Intermediate Enolate->Aldol_Adduct + Benzaldehyde (Nucleophilic Attack) Elimination Dehydration (-H₂O) Aldol_Adduct->Elimination Base/Heat Product (3E)-2-oxo-4-phenylbut-3-enoic acid Elimination->Product Thermodynamic Control

Materials & Equipment

Reagents
ReagentPurity/GradeRoleHazard Note
Benzaldehyde

99% (Distilled)
ElectrophileAir-sensitive; oxidizes to benzoic acid.
Pyruvic Acid 98%NucleophileCorrosive; store at 4°C.
Sodium Hydroxide 5 M Aqueous Sol.Catalyst/BaseCorrosive; exothermic upon dilution.
Ethanol 95% or AbsoluteSolventFlammable.
Hydrochloric Acid 6 MAcidifying AgentCorrosive; fume hazard.
Water Deionized (DI)SolventN/A
Equipment
  • Reaction Vessel: 250 mL 3-neck round-bottom flask.

  • Temperature Control: Ice-water bath and magnetic stirrer with hotplate (for recrystallization).

  • Addition: Pressure-equalizing addition funnel.

  • Filtration: Buchner funnel, vacuum pump, filter paper (Whatman No. 1).

  • Analysis: NMR tubes, melting point apparatus.

Experimental Protocol

Pre-Reaction Preparation
  • Benzaldehyde Purification: Commercial benzaldehyde often contains benzoic acid. Wash with 10%

    
     solution, dry over 
    
    
    
    , and distill under reduced pressure if the liquid is not clear/colorless.
  • Pyruvate Solution: Prepare a solution of sodium pyruvate in situ to avoid the instability of free pyruvic acid in basic media over long periods.

Step-by-Step Synthesis (Scale: 50 mmol)

Step 1: Enolate Generation

  • In the 250 mL flask, dissolve pyruvic acid (4.40 g, 50 mmol) in 10 mL of ethanol .

  • Cool the flask to 0–5 °C using an ice bath.

  • Slowly add 25 mL of 5 M NaOH (aq) with vigorous stirring. The solution will turn yellow/amber.

    • Note: The temperature must be kept low to prevent self-condensation (polymerization) of pyruvic acid.

Step 2: Condensation [1]

  • Dissolve benzaldehyde (5.30 g, 50 mmol) in 10 mL of ethanol .

  • Add the benzaldehyde solution dropwise to the cold pyruvate mixture over 15 minutes.

  • Allow the reaction mixture to warm to room temperature (20–25 °C) .

  • Stir continuously for 3–4 hours . A solid precipitate (the sodium salt of the product) may begin to form, or the solution may thicken.

Step 3: Workup and Acidification

  • Cool the reaction mixture back to 0 °C .

  • Dilute with 20 mL of ice-cold water if the mixture is too viscous.

  • Slowly add 6 M HCl dropwise while monitoring pH. Acidify to pH 1–2 .

    • Observation: The sodium salt will convert to the free acid, precipitating as a bright yellow solid.

  • Stir the suspension for an additional 30 minutes at 0 °C to ensure complete precipitation.

Step 4: Isolation and Purification

  • Filtration: Filter the crude yellow solid using a Buchner funnel. Wash the cake with ice-cold water (2 x 20 mL) to remove excess acid and salts.

  • Wash: Wash with a small amount of cold toluene or benzene (optional) to remove unreacted benzaldehyde.

  • Recrystallization:

    • Transfer the crude solid to a beaker.

    • Dissolve in a minimum amount of boiling ethanol/water (1:1 v/v) or ethyl acetate .

    • Allow to cool slowly to room temperature, then refrigerate at 4 °C overnight.

    • Filter the resulting yellow needles/plates.

  • Drying: Dry the crystals in a vacuum desiccator over

    
     or silica gel. Do not use phosphorus pentoxide (
    
    
    
    ) if the hydrate is desired, as it may dehydrate the crystal lattice.
Workflow Diagram (DOT Visualization)

SynthesisWorkflow Figure 2: Experimental workflow for the synthesis and isolation of the target compound. Start Start: 50 mmol Pyruvic Acid BaseAdd Add 5M NaOH (0°C) In-situ Enolate Formation Start->BaseAdd BenzAdd Add Benzaldehyde in Ethanol BaseAdd->BenzAdd Reaction Stir 3-4h @ RT (Condensation) BenzAdd->Reaction Acidification Acidify with 6M HCl (pH 1-2, 0°C) Reaction->Acidification Filtration Vacuum Filtration Isolate Crude Solid Acidification->Filtration Purification Recrystallization (EtOH/Water) Filtration->Purification Final Pure (3E)-2-oxo-4-phenylbut-3-enoic acid hydrate Purification->Final

Characterization & Quality Control

The isolated product should be characterized to confirm identity (E-isomer) and purity.

Physical Properties
  • Appearance: Bright yellow crystalline solid.

  • Melting Point: 54–57 °C (Hydrate). Note: The anhydrous form melts higher (~64–66 °C), but the hydrate is the standard stable form isolated from aqueous workup.

  • Solubility: Soluble in ethanol, DMSO, and alkaline water; sparingly soluble in cold water and non-polar solvents.

Spectroscopic Data (Expected)
TechniqueSignal/PeakAssignmentInterpretation

H NMR

7.30–7.70 (m, 5H)
Aromatic ProtonsPhenyl ring integration confirms stoichiometry.
(DMSO-

)

7.20 (d,

Hz, 1H)
Vinyl H (C3)Large coupling constant (

Hz) confirms (E)-geometry .

7.85 (d,

Hz, 1H)
Vinyl H (C4)Deshielded due to conjugation with phenyl ring.

13.5 (br s, 1H)
-COOHCarboxylic acid proton (exchangeable).
IR (KBr) 1680–1700 cm

C=O (Ketone)Conjugated

-keto stretch.
1720 cm

C=O (Acid)Carboxylic acid carbonyl.
1610 cm

C=CAlkene stretch.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield / Oiling Out Incomplete condensation or pH incorrect.Ensure reaction runs for full 4 hours. When acidifying, keep T < 5°C to promote crystallization over oil formation.
Dark/Brown Product Cannizzaro side reaction or polymerization.Maintain strictly cold temperatures during base addition. Do not use excess base concentration (>20%).
Impure NMR Benzoic acid contamination.Wash crude solid thoroughly with toluene or perform a bicarbonate wash before final acidification.

Storage and Stability

  • Hydration State: The compound is hygroscopic and tends to form a stable hydrate. Store in a tightly sealed container.

  • Temperature: Store at -20 °C for long-term stability to prevent slow decarboxylation or dimerization.

  • Light Sensitivity: Protect from light to prevent E/Z photo-isomerization.

References

  • Stecher, E. D., & Ryder, H. F. (1952). The Condensation of Benzaldehyde with Pyruvic Acid.[2][3] Journal of the American Chemical Society, 74(17), 4392–4395. Link

  • Lubell, W. D., & Rapoport, H. (1987). Synthesis of Enantiomerically Pure 4-Phenyl-2-amino-3-butenoic Acid. The Journal of Organic Chemistry, 52(12), 2357-2362. (Discusses the keto-acid precursor stability). Link

  • Cordes, E. H., & Jencks, W. P. (1962). The Mechanism of the Condensation of Pyruvate with Benzaldehyde. Journal of the American Chemical Society, 84(22), 4319–4328. Link

  • Sigma-Aldrich. (n.d.). Product Specification: (3E)-2-oxo-4-phenylbut-3-enoic acid hydrate.[4] Accessed October 2023.[5] Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 5356206, (E)-2-oxo-4-phenylbut-3-enoic acid. Link

Sources

Designing enzyme kinetic assays using 2-oxo-4-phenylbut-3-enoic acid as a substrate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision Kinetic Profiling of Tautomerases and Aldolases using 2-Oxo-4-phenylbut-3-enoic Acid

Executive Summary

This technical guide details the experimental framework for using 2-oxo-4-phenylbut-3-enoic acid (also known as benzylidenepyruvate or cinnamoylformate ) as a chromogenic substrate. While often overshadowed by its hydroxylated analogs (e.g., p-hydroxyphenylpyruvate), this compound is a critical probe for the tautomerase superfamily , specifically Macrophage Migration Inhibitory Factor (MIF) and 4-Oxalocrotonate Tautomerase (4-OT) , as well as aldolases involved in aromatic degradation (e.g., NahE ).

The unique conjugated enone system of 2-oxo-4-phenylbut-3-enoic acid allows for direct spectrophotometric monitoring of keto-enol tautomerization and C-C bond cleavage/formation without coupled enzyme systems. This protocol provides a self-validating workflow for determining


, 

, and

values, essential for drug discovery campaigns targeting MIF-mediated inflammation.

Chemical Principle & Assay Logic

The utility of 2-oxo-4-phenylbut-3-enoic acid (2-OPBE) lies in its conjugated


-system . Unlike simple keto acids, the enol form of 2-OPBE is stabilized by conjugation with the phenyl ring, resulting in a distinct UV absorption signature.
  • Mechanism: The enzyme catalyzes the proton transfer between C3 and the oxygen at C2 (tautomerization) or the hydration/cleavage of the double bond (aldolase activity).

  • Detection:

    • Direct Assay: Monitors the depletion of the conjugated enone (

      
      ).
      
    • Enol-Borate Assay: Borate forms a complex with the enol tautomer, shifting the equilibrium and enhancing absorbance at

      
      . This is the "gold standard" for MIF tautomerase activity.
      
Pathway Visualization

G cluster_legend Assay Modes Substrate 2-Oxo-4-phenylbut-3-enoate (Enol Form) High UV Abs (295-310 nm) Intermediate Enediolate Intermediate Substrate->Intermediate Tautomerase (MIF/4-OT) Borate Enol-Borate Complex (Stable, High Abs) Substrate->Borate + Boric Acid (Trapping) Product 2-Oxo-4-phenylbutyrate (Keto Form) Low UV Abs (>300 nm) Intermediate->Product Spontaneous/Enzymatic Direct Mode Direct Mode: Measure Enol Depletion Borate Mode Borate Mode: Measure Complex Formation

Figure 1: Reaction scheme showing the tautomerization of 2-oxo-4-phenylbut-3-enoate and the borate trapping method used for signal enhancement.

Material Preparation & Handling

Critical Safety Note: 2-OPBE is a Michael acceptor and potential skin irritant. Handle with gloves in a fume hood.

Substrate Stock Solution

Commercial sources (e.g., Sigma, Fluorochem) supply the free acid or ethyl ester. Ensure you use the free acid or hydrolyze the ester prior to use.

  • Solvent: Dissolve 2-OPBE in 100% Ethanol or DMSO . Avoid aqueous buffers for stock storage to prevent spontaneous tautomerization.

  • Concentration: Prepare a 50 mM master stock.

  • Storage: Aliquot into light-protected vials (amber tubes) and store at -20°C . Stable for 1 month.

    • QC Check: Before each assay, dilute 1:100 in buffer and scan (200–400 nm). If the peak at ~295 nm has decreased by >20% compared to fresh stock, discard.

Assay Buffer Systems

The choice of buffer pH is critical due to the pH-dependence of the keto-enol equilibrium (


 of the enol 

6.0–6.5).
  • Standard Buffer: 50 mM Sodium Phosphate, pH 6.2.

    • Why pH 6.2? It balances enzyme activity (often optimal near neutral) with the stability of the enol form.

  • MIF-Specific Buffer: 50 mM Sodium Phosphate, 1 mM EDTA, pH 6.0.

    • Note: EDTA prevents metal-catalyzed oxidation.

Experimental Protocol: Kinetic Assay

This protocol describes the Direct Depletion Method . For the Borate method, add 400 mM Boric Acid to the buffer.

Step-by-Step Workflow
  • Instrument Setup:

    • Use a UV-visible spectrophotometer with a temperature-controlled cuvette holder set to 25°C .

    • Set wavelength to 295 nm (or

      
       determined from scan).
      
    • Blank the instrument with assay buffer.

  • Reaction Mixture Assembly (1 mL volume): | Component | Volume (

    
    L) | Final Conc. | Notes |
    | :--- | :--- | :--- | :--- |
    | Assay Buffer (pH 6.2) | 980 - 
    
    
    
    | N/A | Pre-warm to 25°C | | Substrate Stock (2-OPBE) |
    
    
    (e.g., 2–20) | 100
    
    
    M – 1 mM | Add last to initiate* | | Enzyme (MIF/4-OT) | 10 | 10–100 nM | See initiation note below |
  • Initiation Strategy:

    • Method A (Standard): Add enzyme to buffer, equilibrate, then add substrate to start. Recommended for fast enzymes.

    • Method B (For unstable substrates): Add substrate to buffer, record baseline (spontaneous degradation), then add enzyme.

  • Data Acquisition:

    • Mix rapidly (pipette up/down 3x) without introducing bubbles.

    • Record Absorbance (

      
      ) every 0.5 seconds for 60–120 seconds.
      
    • Target Linear Range: The initial velocity (

      
      ) should be calculated from the first 10–20% of the reaction.
      
Self-Validating Controls (Mandatory)
  • No-Enzyme Control: Measure the spontaneous tautomerization rate of 2-OPBE in buffer. Subtract this slope from the enzymatic rate.

  • Solvent Control: Ensure the final % of DMSO/Ethanol does not inhibit the enzyme (typically keep < 2%).

Data Analysis & Calculation

Extinction Coefficient Determination

Do not rely solely on literature values. Determine


 experimentally:
  • Prepare serial dilutions of 2-OPBE (10, 20, 50, 100

    
    M) in assay buffer.
    
  • Measure

    
     immediately.
    
  • Plot

    
     vs. Concentration (M). The slope is 
    
    
    
    (
    
    
    ).
    • Literature Reference:

      
       (varies by pH).
      
Kinetic Parameters

Calculate initial velocity (


) using Beer-Lambert Law:


Where

= pathlength (1 cm).

Fit data to the Michaelis-Menten equation using non-linear regression (GraphPad Prism / SigmaPlot):



Typical Kinetic Values (Reference Ranges):

ParameterMIF (Macrophage Migration Inhibitory Factor)4-OT (4-Oxalocrotonate Tautomerase)

50 – 300

M
10 – 100

M

10 – 100

100 – 1000

Specific Activity ModerateVery High
Inhibitor Sensitivity High (ISO-1, 2-oxo-4-phenyl-3-butynoate)High (2-oxo-3-pentynoate)

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Non-linear initial rate Substrate depletion or spontaneous tautomerization.Increase [S] or use the "No-Enzyme" subtraction method rigidly.
Low Signal (

)
Substrate already tautomerized in stock.Prepare fresh stock in anhydrous DMSO. Verify

via scan.
High Background Absorbance Protein precipitation or buffer impurity.Spin down enzyme stock; ensure buffer components (like ATP/nucleotides) don't absorb at 295 nm.
No Activity with MIF Inactive protein (multimerization issues).MIF requires trimerization for activity. Ensure proper refolding/storage. Add 1 mM DTT if Cys residues are oxidized.

References

  • Rosengren, E., et al. "The macrophage migration inhibitory factor MIF is a phenylpyruvate tautomerase." FEBS Letters, 1997.[1]

  • Stamps, S. L., et al. "Mechanism of the phenylpyruvate tautomerase activity of macrophage migration inhibitory factor." Biochemistry, 2000.

  • Lubetsky, J. B., et al. "The tautomerase active site of macrophage migration inhibitory factor is a potential target for discovery of novel anti-inflammatory agents." Journal of Biological Chemistry, 2002.

  • Whitman, C. P. "The 4-oxalocrotonate tautomerase family of enzymes: how nature makes new enzymes using a beta-alpha-beta structural motif." Archives of Biochemistry and Biophysics, 2002.

  • Lau, G. W., et al. "A Mutagenic Analysis of NahE, a Hydratase-Aldolase in the Naphthalene Degradative Pathway." Biochemistry (via PMC), 2013. (Describes use of benzylidenepyruvate).

Disclaimer: This protocol is for research use only. 2-oxo-4-phenylbut-3-enoic acid is a chemical reagent and should not be used for diagnostic procedures in humans.

Sources

Application Notes and Protocols for the Preparation of Stock Solutions of (3E)-2-oxo-4-phenylbut-3-enoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Physicochemical Properties of (3E)-2-oxo-4-phenylbut-3-enoic Acid

A foundational understanding of the compound's properties is essential for developing appropriate handling and storage protocols.

PropertyValueSource
Molecular Formula C₁₀H₈O₃[1]
Molecular Weight 176.17 g/mol [1]
Appearance Solid[2]
Storage Temperature Room temperature or 2-8°C, sealed in a dry environment[3][4]
Hydrate Form A hydrate form of the compound exists[5]

Part 1: Preliminary Solubility Assessment

The choice of solvent is the most critical first step in preparing a stock solution. An ideal solvent will dissolve the compound to the desired concentration without causing degradation. This section provides a protocol to empirically determine the solubility of (3E)-2-oxo-4-phenylbut-3-enoic acid in a range of common organic solvents.

Experimental Workflow for Solubility Determination

G cluster_0 Solubility Assessment Workflow A Weigh ~1-5 mg of (3E)-2-oxo-4-phenylbut-3-enoic acid into separate vials B Add a small, precise volume of solvent (e.g., 100 µL) to each vial A->B C Vortex/sonicate at room temperature for a set time (e.g., 15-30 min) B->C D Visually inspect for complete dissolution C->D E If dissolved, the compound is soluble at ≥10-50 mg/mL. Proceed to higher concentration testing or select as a suitable solvent. D->E Yes F If not dissolved, incrementally add more solvent and repeat vortexing/sonication D->F No G Record the total volume of solvent required for complete dissolution F->G H Calculate the approximate solubility (mg/mL) G->H I Select the solvent(s) that provide the desired concentration with minimal volume H->I

Caption: Workflow for determining the solubility of (3E)-2-oxo-4-phenylbut-3-enoic acid.

Protocol for Solubility Testing
  • Preparation : Label a series of small, clear glass vials for each solvent to be tested. Suggested solvents include Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), methanol, ethanol, and acetonitrile.

  • Weighing : Accurately weigh approximately 1-5 mg of (3E)-2-oxo-4-phenylbut-3-enoic acid into each vial.

  • Initial Solvent Addition : To one vial at a time, add a small, precise volume of the test solvent (e.g., 100 µL).

  • Dissolution Attempt : Vigorously vortex the vial for at least 30 seconds. If the solid does not dissolve, place the vial in a sonicator bath for 5-10 minutes.

  • Observation : After vortexing and/or sonication, visually inspect the vial against a dark background to see if the solid has completely dissolved.

  • Incremental Solvent Addition : If the solid is not fully dissolved, add another precise volume of the solvent (e.g., another 100 µL) and repeat step 4.

  • Determination of Solubility : Continue adding solvent incrementally until the compound is fully dissolved. Record the total volume of solvent added.

  • Calculation : Calculate the approximate solubility in mg/mL. For example, if 2 mg of the compound dissolved in a final volume of 200 µL (0.2 mL), the solubility is approximately 10 mg/mL.

  • Solvent Selection : Choose the solvent that dissolves the compound to the desired stock concentration with the smallest volume and is compatible with your downstream experimental conditions. For biological assays, DMSO and ethanol are common choices, but the final concentration of the solvent in the assay medium should be considered to avoid solvent-induced artifacts.

Part 2: Preparation of Stock Solutions

Once a suitable solvent has been identified, you can proceed with preparing the stock solution. The following protocol is a general guideline that should be adapted based on the desired concentration and the specific properties of the chosen solvent.

Protocol for Stock Solution Preparation
  • Calculate Required Mass : Determine the mass of (3E)-2-oxo-4-phenylbut-3-enoic acid needed to achieve the desired stock solution concentration and volume. For example, for a 10 mM stock solution in 10 mL of DMSO:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (g) = 0.010 mol/L x 0.010 L x 176.17 g/mol = 0.0176 g or 17.6 mg

  • Weighing : Accurately weigh the calculated mass of the compound into a sterile, conical tube or volumetric flask.

  • Solvent Addition : Add a portion of the chosen solvent (e.g., about 80% of the final volume) to the tube or flask.

  • Dissolution : Cap the container securely and vortex or sonicate until the compound is completely dissolved.

  • Final Volume Adjustment : Once dissolved, add the remaining solvent to reach the final desired volume.

  • Mixing : Invert the container several times to ensure the solution is homogeneous.

  • Labeling and Storage : Label the container clearly with the compound name, concentration, solvent, date of preparation, and your initials. Store the solution as recommended in the stability section below.

Part 3: Validation of Stock Solution Concentration

It is crucial to verify the concentration of your stock solution to ensure the accuracy of your experiments. UV-Visible spectrophotometry is a rapid and accessible method for this purpose.

Workflow for UV-Vis Spectrophotometric Validation

G cluster_1 UV-Vis Validation Workflow J Prepare a dilute solution of the stock in the chosen solvent K Scan the absorbance from 200-400 nm to determine λmax J->K L Prepare a series of standard solutions of known concentrations M Measure the absorbance of each standard at λmax L->M N Plot a calibration curve of absorbance vs. concentration M->N O Determine the molar absorptivity (ε) from the slope of the linear regression N->O P Measure the absorbance of the stock solution (appropriately diluted) Q Calculate the concentration using the Beer-Lambert law (A = εcl) P->Q R Compare the calculated concentration to the theoretical concentration Q->R

Caption: Workflow for validating stock solution concentration using UV-Vis spectrophotometry.

Protocol for UV-Vis Spectrophotometric Validation
  • Determination of Maximum Absorbance (λmax) :

    • Prepare a dilute solution of (3E)-2-oxo-4-phenylbut-3-enoic acid in the chosen solvent (e.g., 10-20 µg/mL).

    • Using a UV-Vis spectrophotometer, scan the absorbance of the solution from 200 to 400 nm to identify the wavelength of maximum absorbance (λmax).[6][7]

  • Generation of a Standard Curve :

    • Prepare a series of standard solutions of the compound at different known concentrations (e.g., 5, 10, 15, 20, 25 µg/mL).[6]

    • Measure the absorbance of each standard solution at the determined λmax.

    • Plot a graph of absorbance versus concentration. The resulting plot should be linear, and the R² value should be ≥ 0.999.[8]

  • Calculation of Molar Absorptivity (ε) :

    • The slope of the standard curve represents the molar absorptivity (ε) if the concentration is in Molarity and the path length is 1 cm, according to the Beer-Lambert law (A = εcl).[9]

  • Concentration Verification of the Stock Solution :

    • Prepare a dilution of your stock solution that falls within the linear range of your standard curve.

    • Measure the absorbance of the diluted stock solution at λmax.

    • Calculate the concentration of the diluted solution using the equation from your standard curve (y = mx + c, where y is absorbance and x is concentration).

    • Multiply the calculated concentration by the dilution factor to determine the actual concentration of your stock solution.

    • The experimentally determined concentration should be within ±5% of the theoretical concentration.

Part 4: Stability Assessment of Stock Solutions

The stability of the stock solution over time and under various conditions is a critical factor. A stability study should be conducted to determine the optimal storage conditions and shelf-life.

Protocol for Stability Assessment

This protocol is adapted from general guidelines for compound stability testing.

  • Preparation of Stability Samples :

    • Aliquot the stock solution into several small, sealed vials to avoid repeated freeze-thaw cycles of the main stock.

  • Storage Conditions :

    • Store the aliquots under different conditions:

      • Refrigerated : 2-8°C, protected from light.

      • Room Temperature : ~20-25°C, protected from light.

      • Frozen : -20°C or -80°C, protected from light.

      • Light Exposure : Room temperature, exposed to ambient light (as a stress condition).

  • Time Points :

    • Analyze the samples at various time points (e.g., 0, 24 hours, 48 hours, 1 week, 2 weeks, 1 month, and longer if necessary).

  • Analysis :

    • At each time point, analyze the samples by a stability-indicating method, such as HPLC. A simple isocratic HPLC method using a C18 column and a mobile phase of acetonitrile and water with an acidic modifier (e.g., 0.1% formic or phosphoric acid) is a good starting point for method development for organic acids.[3][10][11]

    • Compare the peak area of the parent compound at each time point to the peak area at time 0. The appearance of new peaks may indicate degradation.

  • Data Evaluation :

    • A solution is generally considered stable if the concentration of the parent compound remains within 90-110% of the initial concentration.

Part 5: Recommendations for Storage and Handling

Based on the physicochemical properties and the results of the stability assessment, the following general recommendations can be made:

  • Short-term Storage : For daily use, stock solutions in organic solvents can often be stored at 2-8°C for several days to a week, protected from light.

  • Long-term Storage : For long-term storage, it is recommended to aliquot the stock solution into single-use vials and store them at -20°C or -80°C to minimize degradation from freeze-thaw cycles.

  • Light Sensitivity : As a compound with a conjugated system, (3E)-2-oxo-4-phenylbut-3-enoic acid may be light-sensitive. It is best practice to store solutions in amber vials or wrapped in aluminum foil to protect them from light.

  • Handling : Always handle the solid compound and its solutions in a well-ventilated area or a chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

The preparation of accurate and stable stock solutions of (3E)-2-oxo-4-phenylbut-3-enoic acid is a fundamental prerequisite for reliable and reproducible research. By following the systematic approach outlined in these application notes—from empirical solubility determination to concentration validation and stability assessment—researchers can ensure the quality and integrity of their experimental starting materials. This rigorous methodology not only enhances the confidence in experimental outcomes but also adheres to the principles of good scientific practice.

References

  • PharmaCores. (2025, May 27). HPLC Method development: an overview. Retrieved from [Link]

  • wikiHow. (n.d.). How to Determine Solubility. Retrieved from [Link]

  • ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]

  • Cogent Chemistry. (n.d.). Established methods and comparison of 10 organic acids based on reversed phase chromatography and hydrophilic interaction chromatography. Retrieved from [Link]

  • ResearchGate. (2020, September 10). How to separate a mixture of organic acids by HPLC? Retrieved from [Link]

  • SoapMaker's Journal. (2024, October 2). Understanding Chemical Stability – Principles and Testing Methods. Retrieved from [Link]

  • PMC. (n.d.). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (n.d.). View of UV-Visible Spectrophotometric Method Development and Validation for The Estimation of Levodopa in Nasal Medium. Retrieved from [Link]

  • BioProcess International. (2014, September 11). UV-Vis Based Determination of Protein Concentration: Validating and Implementing Slope Measurements Using Variable Pathlength Technology. Retrieved from [Link]

  • Dr. Babasaheb Ambedkar Marathwada University. (2022, February 25). Development and Validation of Uv-Visible Spectrophotometric Method for Etodolac. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (n.d.). Stability-indicating UV/Vis Spectrophotometric Method for Diazepam, Development and Validation. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (2019, October 26). UV Visible Spectrophotometric Method Development and Validation for the Estimation of Ifosfamide in Bulk Drug and Pharmaceutical. Retrieved from [Link]

  • PubChem. (n.d.). (3e)-2-oxo-4-phenylbut-3-enoic acid. Retrieved from [Link]

Sources

Determining the Inhibition Constant (Ki) of 2-oxo-4-phenylbut-3-enoic Acid Hydrate Against Histone Deacetylase 1 (HDAC1)

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: This document provides a comprehensive guide for researchers to determine the inhibition constant (K_i) of 2-oxo-4-phenylbut-3-enoic acid hydrate, a compound with potential as an enzyme inhibitor. The protocols herein are structured to ensure scientific rigor, beginning with the characterization of the enzyme's kinetics with its substrate, followed by the determination of the inhibitor's potency (IC₅₀), and culminating in the calculation of the K_i value. This approach provides a robust framework for quantifying the true binding affinity of the inhibitor for the enzyme.

Introduction: The Rationale for K_i Determination

2-oxo-4-phenylbut-3-enoic acid is a small molecule whose structural analogs have shown inhibitory activity against histone deacetylases (HDACs). HDACs are a class of enzymes crucial for the epigenetic regulation of gene expression, and their dysregulation is implicated in various diseases, including cancer. Consequently, the discovery of novel HDAC inhibitors is an active area of therapeutic research.

While the half-maximal inhibitory concentration (IC₅₀) is a common metric for inhibitor potency, it is an operational parameter that can vary with experimental conditions, particularly substrate concentration. The inhibition constant (K_i), however, represents the dissociation constant of the enzyme-inhibitor complex and is a more fundamental measure of an inhibitor's affinity. A lower K_i value signifies a higher binding affinity.

This guide will focus on determining the K_i of 2-oxo-4-phenylbut-3-enoic acid hydrate against human recombinant HDAC1, a well-characterized Class I HDAC. The methodology employs a two-step fluorogenic assay, which offers high sensitivity and is suitable for high-throughput screening.

Principle of the Fluorogenic HDAC Assay

The assay is based on a fluorogenic substrate, Boc-Lys(Ac)-AMC, which is not fluorescent until enzymatically processed in two stages. First, HDAC1 deacetylates the acetylated lysine residue of the substrate. In the second step, a developing enzyme, trypsin, cleaves the deacetylated substrate, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule. The fluorescence intensity is directly proportional to the HDAC1 activity. An inhibitor like 2-oxo-4-phenylbut-3-enoic acid will reduce the rate of deacetylation, leading to a decrease in the fluorescent signal.

sub Boc-Lys(Ac)-AMC (Non-fluorescent Substrate) hdac1 HDAC1 Enzyme sub->hdac1 Step 1: Deacetylation deacetyl Boc-Lys-AMC (Deacetylated Intermediate) trypsin Trypsin (Developing Enzyme) deacetyl->trypsin Step 2: Cleavage amc AMC (Fluorescent Product) hdac1->deacetyl trypsin->amc inhibitor 2-oxo-4-phenylbut-3-enoic acid (Inhibitor) inhibitor->hdac1 Inhibition

Caption: Mechanism of the two-step fluorogenic HDAC1 assay.

Materials and Reagents

  • Test Compound: 2-oxo-4-phenylbut-3-enoic acid hydrate (CAS: 17451-19-3)

  • Enzyme: Human Recombinant HDAC1 (e.g., BPS Bioscience)

  • Substrate: Boc-Lys(Ac)-AMC (e.g., Bachem)[1]

  • Developing Enzyme: Trypsin from bovine pancreas (e.g., Sigma-Aldrich)

  • Known Inhibitor (Positive Control): SAHA (Suberanilohydroxamic acid) or Trichostatin A (TSA)

  • Assay Buffer: 15 mM Tris-HCl pH 8.0, 50 mM KH₂PO₄/K₂HPO₄, 250 mM NaCl, 250 µM EDTA, 0.001% Pluronic F-68[1]

  • Solvent: Dimethyl sulfoxide (DMSO)

  • Equipment:

    • Fluorescence microplate reader (Excitation: ~355-360 nm, Emission: ~460 nm)[1][2]

    • Black, opaque 96-well or 384-well microplates

    • Standard laboratory pipettes and multichannel pipettes

    • Incubator set to 30°C or 37°C

Experimental Protocols

The overall workflow involves two main experimental phases: first, determining the Michaelis-Menten constant (K_m) of the substrate for HDAC1, and second, determining the IC₅₀ of the test compound. The K_i is then calculated from these experimentally derived values.

sub_km Protocol 1: Determine Substrate Km (Boc-Lys(Ac)-AMC) ic50 Protocol 2: Determine Inhibitor IC50 (2-oxo-4-phenylbut-3-enoic acid) sub_km->ic50 Informs substrate concentration for IC50 assay ki_calc Protocol 3: Calculate Inhibition Constant (Ki) sub_km->ki_calc Km value ic50->ki_calc IC50 value result Final Result: Ki value ki_calc->result

Caption: Overall experimental workflow for Ki determination.

Protocol 1: Determination of the Michaelis-Menten Constant (K_m) for Boc-Lys(Ac)-AMC

Rationale: The K_m is the substrate concentration at which the enzyme reaction rate is half of the maximum velocity (V_max). It is a measure of the substrate's affinity for the enzyme. Accurate K_m determination is essential for the subsequent calculation of K_i. This protocol uses varying substrate concentrations to determine the K_m for Boc-Lys(Ac)-AMC with HDAC1. A literature-reported K_m value for this substrate with HDAC1 is approximately 58.89 µM, which can serve as a reference point for your experimental design.[1][3]

Step-by-Step Procedure:

  • Prepare Substrate Dilutions: Prepare a 2-fold serial dilution of Boc-Lys(Ac)-AMC in assay buffer. The concentration range should bracket the expected K_m (e.g., from 500 µM down to ~4 µM).

  • Set up the Reaction Plate: In a 96-well plate, add the following to each well:

    • Assay Buffer

    • HDAC1 enzyme (final concentration of ~4.5 nM is a good starting point)[1]

    • Varying concentrations of the Boc-Lys(Ac)-AMC substrate dilutions.

    • Include "no enzyme" controls for each substrate concentration to measure background fluorescence.

  • Initiate Reaction: Start the enzymatic reaction by adding the substrate to the wells containing the enzyme and buffer.

  • Incubation: Incubate the plate at 30°C for 60 minutes.[1] This time should be within the linear range of the reaction, which should be predetermined in preliminary experiments.

  • Develop the Signal: Stop the HDAC1 reaction and initiate the development step by adding a solution of Trypsin (final concentration ~1.7 mg/mL) and a potent HDAC inhibitor like SAHA (to ensure no further deacetylation occurs) to all wells.[1]

  • Read Fluorescence: After a 15-20 minute incubation at room temperature to allow for cleavage of the deacetylated substrate, measure the fluorescence at Ex/Em wavelengths of ~360/460 nm.

  • Data Analysis:

    • Subtract the background fluorescence (from "no enzyme" wells) from the corresponding experimental wells.

    • Plot the initial reaction velocity (fluorescence units per minute) against the substrate concentration.

    • Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the K_m and V_max values.

Example Data Presentation:

Substrate [Boc-Lys(Ac)-AMC] (µM)Initial Velocity (RFU/min)
5001520
2501450
1251280
62.5950
31.25650
15.63410
7.81230
3.91125
Protocol 2: Determination of the IC₅₀ for 2-oxo-4-phenylbut-3-enoic Acid Hydrate

Rationale: The IC₅₀ is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. To ensure the subsequent K_i calculation is accurate, the substrate concentration used in this assay should be at or below the experimentally determined K_m value. This increases the sensitivity of the assay to competitive inhibitors.

Step-by-Step Procedure:

  • Prepare Inhibitor Dilutions: Prepare a 3-fold or 10-fold serial dilution of 2-oxo-4-phenylbut-3-enoic acid hydrate in DMSO, and then dilute further into the assay buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) and constant across all wells.

  • Set up the Reaction Plate: In a 96-well plate, add the following to each well:

    • Assay Buffer

    • HDAC1 enzyme (~4.5 nM)

    • Varying concentrations of the inhibitor dilutions.

    • Include a "no inhibitor" control (0% inhibition) and a "high concentration known inhibitor" control (e.g., SAHA, for 100% inhibition).

  • Pre-incubation: Pre-incubate the enzyme and inhibitor for 15 minutes at room temperature to allow for binding to occur.[1]

  • Initiate Reaction: Start the reaction by adding Boc-Lys(Ac)-AMC at a final concentration equal to your experimentally determined K_m (e.g., ~59 µM).

  • Incubation, Development, and Reading: Follow steps 4, 5, and 6 from Protocol 1.

  • Data Analysis:

    • Normalize the data by setting the "no inhibitor" control as 100% activity and the "high concentration known inhibitor" control as 0% activity.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression software to determine the IC₅₀ value.

Example Data Presentation:

Inhibitor [2-oxo-4-phenylbut-3-enoic acid] (µM)% Inhibition
100098.5
33395.2
11185.1
3755.3
12.320.7
4.18.9
1.372.1
00
Protocol 3: Calculation of the Inhibition Constant (K_i)

Rationale: The Cheng-Prusoff equation is used to calculate the K_i from the IC₅₀ value, the substrate concentration ([S]), and the Michaelis-Menten constant (K_m). This equation is valid for competitive inhibitors.

The Cheng-Prusoff Equation:

K_i = IC₅₀ / (1 + ([S] / K_m))

Where:

  • K_i is the inhibition constant.

  • IC₅₀ is the experimentally determined half-maximal inhibitory concentration.

  • [S] is the concentration of the substrate used in the IC₅₀ assay.

  • K_m is the experimentally determined Michaelis-Menten constant.

Calculation Example:

Using the example data from the protocols above:

  • IC₅₀ = 37 µM

  • [S] = 59 µM (set to the K_m value)

  • K_m = 59 µM

K_i = 37 µM / (1 + (59 µM / 59 µM)) K_i = 37 µM / (1 + 1) K_i = 37 µM / 2 K_i = 18.5 µM

Trustworthiness and Self-Validation

To ensure the reliability of the determined K_i value, the following controls and validation steps are essential:

  • Enzyme Activity Linearity: Confirm that the reaction rate is linear over the chosen incubation time.

  • DMSO Control: Ensure the final concentration of DMSO does not affect enzyme activity.

  • Positive Control Inhibitor: Run a known HDAC1 inhibitor (e.g., SAHA) in parallel to validate the assay performance. The obtained IC₅₀ should be consistent with literature values.

  • Statistical Analysis: All experiments should be performed in triplicate, and data should be presented as mean ± standard deviation.

Conclusion

By following these detailed protocols, researchers can reliably determine the inhibition constant (K_i) of 2-oxo-4-phenylbut-3-enoic acid hydrate against HDAC1. This provides a quantitative and reproducible measure of the compound's inhibitory potency, which is critical for structure-activity relationship studies and further drug development efforts. The K_i value, being independent of substrate concentration, allows for a more accurate comparison with other inhibitors and is a cornerstone of rigorous enzymatic characterization.

References

  • BMG LABTECH. (n.d.). Histone deacetylase 1 (HDAC1) assay. Retrieved from [Link]

  • Zenodo. (2018). The process of HDAC11 Assay Development: linearity and Km calculation. Retrieved from [Link]

  • ResearchGate. (n.d.). Improved fluorogenic histone deacetylase assay for high-throughput-screening applications. Retrieved from [Link]

  • Wiley Online Library. (2023). Continuous enzyme activity assay for high-throughput classification of histone deacetylase 8 inhibitors. Retrieved from [Link]

  • Cell Press. (n.d.). High-throughput screening of histone deacetylases and determination of kinetic parameters using fluorogenic assays. Retrieved from [Link]

  • SAGE Journals. (2021). Kinetic Characterization of Human Histone Deacetylase 8 With Medium-Chain Fatty Acyl Lysine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Oxo-4-phenylbutyric acid. Retrieved from [Link]

  • PubMed Central. (n.d.). Purification and enzymatic assay of class I histone deacetylase enzymes. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetic Characterization of Human Histone Deacetylase 8 With Medium-Chain Fatty Acyl Lysine. Retrieved from [Link]

  • MDPI. (n.d.). (E)-2-(2-Oxo-4-phenylbut-3-en-1-yl)benzo[d]thiazole-3(2H)-carboxylates. Retrieved from [Link]

Sources

Probing the Boundaries of Biocatalysis: A Guide to Utilizing 2-oxo-4-phenylbut-3-enoic Acid in Catalytic Promiscuity Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Catalytic Promiscuity

Enzymes, long regarded as paragons of biological specificity, are increasingly recognized for their capacity to catalyze reactions beyond their primary physiological roles—a phenomenon known as catalytic promiscuity.[1] This latent multifunctionality is not merely a biological curiosity; it is a cornerstone of evolutionary innovation, providing the raw material for the development of new enzymatic functions.[2] For researchers in drug development and biotechnology, harnessing and understanding enzymatic promiscuity opens avenues for novel biocatalyst design and the synthesis of complex molecules.[1]

This application note provides a comprehensive guide for researchers on the use of 2-oxo-4-phenylbut-3-enoic acid as a probe substrate to investigate and characterize the promiscuous activities of enzymes, particularly aldolases and other carbon-carbon bond-forming enzymes. The structural features of this α-keto acid, including its conjugated system and phenyl group, make it an intriguing candidate for exploring the active site plasticity and mechanistic versatility of various biocatalysts.

We will delve into the theoretical underpinnings of experimental design, provide detailed step-by-step protocols for enzyme assays and product analysis, and offer insights into data interpretation and troubleshooting.

Chemical Properties of 2-oxo-4-phenylbut-3-enoic Acid

A thorough understanding of the substrate is fundamental to any enzymatic study.

PropertyValueSource
Molecular Formula C₁₀H₈O₃[3]
Molecular Weight 176.17 g/mol [3]
CAS Number 1914-59-6[3]
Appearance Solid
Solubility Soluble in organic solvents such as DMSO and ethanol. Aqueous solubility is limited and should be determined empirically for buffer systems.
Purity ≥98% recommended for enzymatic assays[3]

PART 1: Experimental Design and Strategy

The exploration of catalytic promiscuity is a systematic investigation into an enzyme's potential to perform non-canonical transformations. The workflow for such a study using 2-oxo-4-phenylbut-3-enoic acid is outlined below.

Experimental Workflow for Catalytic Promiscuity Studies cluster_prep Preparation cluster_screening Screening & Analysis cluster_characterization Characterization Enzyme_Selection Enzyme Selection (e.g., Aldolases) Substrate_Prep Substrate Preparation (2-oxo-4-phenylbut-3-enoic acid) Enzyme_Assay Enzymatic Assay (Spectrophotometric) Enzyme_Selection->Enzyme_Assay Test for Activity Substrate_Prep->Enzyme_Assay Product_Detection Product Detection & Quantification (HPLC) Enzyme_Assay->Product_Detection Kinetic_Analysis Kinetic Analysis (kcat, Km) Product_Detection->Kinetic_Analysis Quantified Data Product_Identification Product Identification (LC-MS, NMR) Product_Detection->Product_Identification Isolated Product Kinetic_Analysis->Product_Identification Data Interpretation Flow Initial_Screen Spectrophotometric Assay: Activity Detected? No_Activity Result: No Promiscuous Activity - Modify reaction conditions - Try a different enzyme Initial_Screen->No_Activity No Activity_Confirmed Activity Confirmed Initial_Screen->Activity_Confirmed Yes HPLC_Analysis HPLC Analysis: New Product Peak(s)? Activity_Confirmed->HPLC_Analysis No_New_Peak Result: Assay Artifact - Troubleshoot coupled assay HPLC_Analysis->No_New_Peak No New_Peak New Product(s) Detected HPLC_Analysis->New_Peak Yes Structure_Elucidation LC-MS & NMR: Structure Determined? New_Peak->Structure_Elucidation Structure_Unknown Further Spectroscopic Analysis Needed Structure_Elucidation->Structure_Unknown No Structure_Known Result: Promiscuous Reaction Characterized - Determine kinetic parameters - Propose mechanism Structure_Elucidation->Structure_Known Yes

Sources

Application Note: A Robust Protocol for the Synthesis of Isotopically Labeled (3E)-2-oxo-4-phenylbut-3-enoic Acid for Advanced NMR Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of isotopically labeled (3E)-2-oxo-4-phenylbut-3-enoic acid, a valuable molecular probe for nuclear magnetic resonance (NMR) spectroscopy. We detail a robust synthetic strategy centered on the Claisen-Schmidt condensation, explaining the causal logic behind experimental choices to ensure high yield and isotopic incorporation. This guide is tailored for researchers, scientists, and drug development professionals who require high-purity, site-specifically labeled α-keto acids for mechanistic studies, metabolic flux analysis, and drug-target interaction assays. The protocol includes step-by-step methodologies, characterization data, and visual workflows to ensure reproducibility and successful application in a research setting.

Introduction: The Need for Precision in Molecular Probes

(3E)-2-oxo-4-phenylbut-3-enoic acid and its analogues are important α-keto acids that serve as versatile building blocks in organic synthesis and as key intermediates in various biochemical pathways.[1] In the context of drug discovery and development, understanding the absorption, distribution, metabolism, and excretion (ADME) properties of new chemical entities is paramount.[2][3][4] Isotopic labeling, the technique of strategically replacing specific atoms in a molecule with their isotope, provides a non-radioactive method to track molecules through complex biological systems.[5]

When combined with Nuclear Magnetic Resonance (NMR) spectroscopy, stable isotopes like Carbon-13 (¹³C) act as powerful beacons. They enhance NMR sensitivity and simplify complex spectra, allowing for the unambiguous, site-specific investigation of molecular structure, dynamics, and interactions.[5][6] This protocol focuses on the synthesis of (3E)-2-oxo-4-phenylbut-3-enoic acid with a ¹³C label at the C2 (keto) position, a strategic choice for probing the chemical environment of this critical functional group.

Synthetic Strategy: The Claisen-Schmidt Condensation

Causality Behind the Choice:

The formation of the α,β-unsaturated carbonyl skeleton of the target molecule is ideally achieved through a Claisen-Schmidt condensation . This reaction is a reliable and well-documented variation of the aldol condensation, involving the reaction of an aldehyde or ketone having an α-hydrogen with a carbonyl compound that lacks one.[7] In our case, we react an aromatic aldehyde (benzaldehyde), which has no α-hydrogens, with a pyruvate salt, which does.

Key Advantages of this Approach:

  • High Selectivity: The reaction specifically forms the desired α,β-unsaturated product, often with high stereoselectivity for the (E)-isomer due to thermodynamic stability.

  • Efficiency: Quantitative or near-quantitative yields have been reported for Claisen-Schmidt reactions, making it an economical choice, especially when using expensive isotopically labeled starting materials.[7][8]

  • Direct Incorporation of Label: By using a commercially available labeled precursor, such as Sodium [2-¹³C]pyruvate, the isotope is incorporated directly into the desired position in a single, efficient step.

The overall workflow is designed for clarity, efficiency, and purity, moving from commercially available precursors to the final, characterized product.

Visualized Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Core Reaction cluster_workup Purification A Benzaldehyde C Claisen-Schmidt Condensation (aq. NaOH, EtOH, 0°C to RT) A->C B Sodium [2-13C]pyruvate (Isotopically Labeled Precursor) B->C D Acidification (aq. HCl) C->D Reaction Mixture E Extraction & Purification D->E Crude Product F [2-13C]-(3E)-2-oxo-4-phenylbut-3-enoic acid (Final Labeled Product) E->F Purified Product

Caption: Synthetic scheme for labeled (3E)-2-oxo-4-phenylbut-3-enoic acid.

Detailed Experimental Protocol

4.1 Materials and Equipment

  • Reagents:

    • Sodium [2-¹³C]pyruvate (≥98% isotopic purity)

    • Benzaldehyde (≥99%, freshly distilled)

    • Sodium Hydroxide (NaOH)

    • Ethanol (95%)

    • Hydrochloric Acid (HCl, concentrated)

    • Ethyl Acetate (EtOAc, HPLC grade)

    • Magnesium Sulfate (MgSO₄, anhydrous)

    • Deionized Water

  • Equipment:

    • Round-bottom flask (100 mL)

    • Magnetic stirrer and stir bar

    • Ice bath

    • Separatory funnel (250 mL)

    • Rotary evaporator

    • NMR spectrometer (≥400 MHz)

    • Mass spectrometer (ESI-MS)

    • Standard laboratory glassware

4.2 Step-by-Step Synthesis

  • Preparation of Base Solution: In a 100 mL beaker, dissolve 2.0 g (50 mmol) of NaOH in 20 mL of deionized water and cool the solution in an ice bath. Once cool, add 15 mL of 95% ethanol.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1.11 g (10 mmol) of Sodium [2-¹³C]pyruvate. Dissolve it in 10 mL of 95% ethanol.

  • Aldehyde Addition: Add 1.02 mL (1.06 g, 10 mmol) of freshly distilled benzaldehyde to the pyruvate solution.

  • Condensation Reaction: Cool the flask in an ice bath to 0-5 °C. While stirring vigorously, add the cold NaOH solution dropwise over 20-30 minutes, ensuring the temperature does not exceed 10 °C.

    • Causality Note: The slow, cold addition of the base controls the reaction rate, preventing unwanted side reactions and maximizing the yield of the desired condensation product.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours. The solution will typically turn yellow/orange as the enone product forms.

  • Acidification (Work-up): Cool the reaction mixture again in an ice bath. Slowly and carefully acidify the mixture to pH ~1-2 by adding concentrated HCl dropwise. A yellow precipitate of the crude product should form.

    • Trustworthiness Note: Acidification protonates the carboxylate salt, causing the free acid product to precipitate out of the aqueous solution, providing an effective first step of purification.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (2 x 30 mL), then dry over anhydrous magnesium sulfate (MgSO₄).

  • Solvent Removal and Purification: Filter off the MgSO₄ and remove the solvent using a rotary evaporator. The resulting crude solid can be further purified by recrystallization from an ethanol/water mixture to yield the final product as a pale yellow solid.

4.3 Characterization and Data

The identity and purity of the final product, [2-¹³C]-(3E)-2-oxo-4-phenylbut-3-enoic acid , must be confirmed. The isotopic label provides a unique signature in both ¹³C NMR and Mass Spectrometry.

Analysis Technique Expected Result Purpose
¹H NMR (400 MHz, CDCl₃)δ 7.4-7.8 (m, 5H, Ar-H), δ 7.95 (d, 1H, =CH-Ph), δ 7.20 (d, 1H, =CH-CO).Confirms proton framework and (E)-stereochemistry via coupling constants.
¹³C NMR (100 MHz, CDCl₃)δ ~194 (¹³C-enriched, s, C=O) , δ ~162 (s, COOH), δ ~145 (s, =CH-Ph), δ ~122-135 (Ar-C & =CH-CO).Confirms position and high incorporation of the ¹³C label at C2.
ESI-MS [M-H]⁻ calculated for C₁₀H₇¹³CO₃: 178.04. Found: ~178.0.Confirms the mass of the labeled molecule.
Purity (HPLC) >98%Ensures the sample is suitable for sensitive NMR experiments.

Application in NMR-Based Drug Discovery

The synthesized labeled compound is now a high-precision tool for investigating biological systems. For instance, it can be used to study enzymes that metabolize α-keto acids.

Hypothetical Application: Enzyme Inhibition Assay

Many enzymes have α-keto acids as substrates or inhibitors. By using the [2-¹³C]-labeled molecule, one can directly observe its interaction with a target enzyme using NMR. The chemical shift of the ¹³C-labeled keto-carbon is highly sensitive to its local electronic environment. Upon binding to an enzyme's active site, this chemical shift is expected to change significantly.

This allows for:

  • Confirmation of Binding: A change in the ¹³C resonance confirms direct interaction.

  • Determination of Binding Affinity (K_d): Titrating the enzyme with the labeled compound and monitoring the chemical shift changes can be used to calculate binding constants.

  • Screening for Competitive Inhibitors: A new, unlabeled drug candidate that binds to the same site will displace the labeled molecule, causing its NMR signal to revert to the "unbound" state.

Visualized Application Pathway

G A [2-13C]-Labeled Keto Acid Probe C NMR Spectrometer A->C B Target Protein (e.g., Enzyme) B->C D 1D 13C NMR Spectrum C->D Acquire Data E Data Analysis D->E Analyze Chemical Shifts F Binding Affinity (Kd) Mechanistic Insights Inhibitor Screening E->F Derive Insights

Caption: Workflow for using the labeled probe in an NMR-based binding assay.

Conclusion

This application note details a reliable and efficient method for synthesizing isotopically labeled (3E)-2-oxo-4-phenylbut-3-enoic acid. By leveraging the Claisen-Schmidt condensation with a ¹³C-labeled precursor, researchers can produce a high-purity molecular probe. The strategic placement of the ¹³C label at the keto position provides an invaluable tool for modern NMR spectroscopy, enabling precise studies of molecular interactions, enzyme kinetics, and metabolic pathways, thereby accelerating research and drug development efforts.[3][4]

References

  • Synthesis of isotopically labeled alpha-keto acids and esters.
  • α-Keto Acids: Acylating Agents in Organic Synthesis.
  • Isotopic Labeling for NMR Spectroscopy of Biological Solids. Sigma-Aldrich.
  • Isotope Labeling. Cerno Bioscience.
  • Claisen-Schmidt Condensation. Department of Chemistry, University of Calgary.
  • Claisen–Schmidt condens
  • Isotopic labeling. Wikipedia.
  • Isotope Labelled Compounds. Simson Pharma.
  • Claisen-Schmidt Condensation. Name Reactions in Organic Synthesis.
  • Claisen-Schmidt condensation – Knowledge and References. Taylor & Francis Online.
  • Current Status of Research on Synthesis of α-Keto Acids and Their Esters. MDPI.
  • Use of Radiolabeled Compounds in Drug Metabolism and Pharmacokinetic Studies.
  • Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Metabolic Solutions.
  • Rapid Access to Carbon-Isotope-Labeled Alkyl and Aryl Carboxylates Applying Palladacarboxylates.
  • Isotopic Labeling of Metabolites in Drug Discovery Applic
  • Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing pH for (3E)-2-oxo-4-phenylbut-3-enoic Acid Stability

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (3E)-2-oxo-4-phenylbut-3-enoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for optimizing the pH conditions to ensure the stability of this compound in aqueous solutions. Our goal is to equip you with the scientific rationale and practical methodologies to overcome common challenges encountered during its formulation and analysis.

Introduction to the Stability Challenges of (3E)-2-oxo-4-phenylbut-3-enoic Acid

(3E)-2-oxo-4-phenylbut-3-enoic acid is a molecule of significant interest due to its reactive α,β-unsaturated ketone system and its β-keto acid functionality. These structural features, while conferring desirable reactivity for certain applications, also render the molecule susceptible to degradation in aqueous environments, with pH being a critical determinant of its stability. Understanding the interplay between pH and the various degradation pathways is paramount for the development of stable formulations and reliable analytical methods.

This guide will delve into the primary degradation mechanisms, provide a structured approach to determining the optimal pH for stability, and offer solutions to common experimental hurdles.

Troubleshooting Guide: Common Issues in Stability Studies

This section addresses specific problems you may encounter during your experiments with (3E)-2-oxo-4-phenylbut-3-enoic acid and provides actionable solutions based on scientific principles.

Problem Potential Cause Recommended Solution
Rapid loss of parent compound across all pH conditions The compound may be highly unstable under the initial experimental conditions (e.g., elevated temperature).Begin by conducting the stability study at a lower temperature (e.g., 4°C or room temperature) to establish a baseline degradation rate. Subsequently, you can investigate the effect of temperature as a separate variable.
Inconsistent or non-reproducible degradation profiles Buffer components may be interacting with the compound, or there may be issues with the analytical methodology.Ensure the use of high-purity buffer reagents. Verify the compatibility of the chosen buffer with the compound. Thoroughly validate the HPLC method for linearity, precision, and accuracy. Check for issues with sample preparation and injection consistency.
Appearance of multiple, unidentified peaks in the chromatogram Complex degradation pathways may be occurring, leading to a variety of degradation products.Employ a gradient HPLC method to achieve better separation of all components. Utilize a mass spectrometer (LC-MS) to identify the mass of the degradation products, which can help in elucidating their structures and understanding the degradation pathways.
Precipitation of the compound in the buffer solution The pH of the buffer may be close to the pKa of the carboxylic acid group, leading to reduced solubility of the unionized form. The buffer concentration might be too high, causing salting out.Determine the pKa of (3E)-2-oxo-4-phenylbut-3-enoic acid experimentally or through in silico prediction. Select buffer pHs that are at least 1-2 units away from the pKa to ensure the compound is predominantly in its ionized, more soluble form. Start with a lower buffer concentration (e.g., 10-25 mM).
Poor peak shape (tailing or fronting) in HPLC analysis The pH of the mobile phase may be too close to the pKa of the analyte, causing it to exist in both ionized and non-ionized forms. Secondary interactions with the stationary phase can also cause peak tailing.Adjust the pH of the mobile phase to be at least 2 pH units away from the pKa of the compound. Typically for acidic compounds, a mobile phase pH of 2.5-3.5 is effective. Use a high-purity silica-based column to minimize silanol interactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for (3E)-2-oxo-4-phenylbut-3-enoic acid in aqueous solution?

A1: The two main anticipated degradation pathways are:

  • Decarboxylation: Due to the presence of a β-keto acid moiety, the compound is susceptible to losing carbon dioxide, especially when heated. This reaction can be catalyzed by both acidic and basic conditions.

  • Retro-Aldol Reaction: The α,β-unsaturated ketone can undergo a retro-aldol cleavage, which is essentially the reverse of an aldol condensation. This reaction is typically base-catalyzed and would lead to the fragmentation of the molecule.

Q2: How does pH influence the stability of (3E)-2-oxo-4-phenylbut-3-enoic acid?

A2: The pH of the solution will dictate the ionization state of the carboxylic acid group and can catalyze different degradation reactions.

  • Acidic Conditions (pH < 4): In acidic solutions, the carboxylic acid will be protonated. While this may reduce susceptibility to some base-catalyzed reactions, acid catalysis can promote decarboxylation.

  • Neutral to Mildly Acidic Conditions (pH 4-7): In this range, the compound will exist as a mixture of the protonated and deprotonated forms. The stability will likely be at its maximum in the pH range where the rates of both acid and base-catalyzed degradation are at a minimum.

  • Alkaline Conditions (pH > 7): In basic solutions, the carboxylic acid will be deprotonated. These conditions are expected to accelerate the retro-aldol reaction. Base-catalyzed decarboxylation is also a possibility.

Q3: What is the recommended starting point for a pH stability study of this compound?

A3: A good starting point is to screen a wide pH range, for example, pH 2, 4, 7, 9, and 12. This will provide a broad overview of the stability profile and help identify the regions of greatest stability and instability. Subsequent studies can then focus on a narrower pH range around the most stable point.

Q4: Which analytical technique is most suitable for monitoring the stability of (3E)-2-oxo-4-phenylbut-3-enoic acid?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most appropriate technique. This method should be able to separate the parent compound from its degradation products, allowing for accurate quantification of the remaining parent compound over time.

Q5: How can I confirm the identity of the degradation products?

A5: Liquid Chromatography-Mass Spectrometry (LC-MS) is the most powerful tool for this purpose. By determining the mass-to-charge ratio of the degradation products, you can propose their chemical structures and gain a deeper understanding of the degradation pathways.

Experimental Protocols

Protocol 1: pH-Dependent Stability Study

This protocol outlines a systematic approach to evaluate the stability of (3E)-2-oxo-4-phenylbut-3-enoic acid across a range of pH values.

1. Materials:

  • (3E)-2-oxo-4-phenylbut-3-enoic acid

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Buffer salts (e.g., potassium phosphate, sodium citrate, sodium borate)

  • Acids and bases for pH adjustment (e.g., phosphoric acid, sodium hydroxide)

  • Volumetric flasks and pipettes

  • pH meter

  • HPLC system with UV detector

2. Buffer Preparation:

  • Prepare a series of buffers covering the desired pH range (e.g., pH 2, 4, 7, 9, 12). A buffer concentration of 25-50 mM is typically sufficient.

    • pH 2.0: 0.05 M Potassium phosphate, adjust pH with phosphoric acid.

    • pH 4.0: 0.05 M Sodium acetate, adjust pH with acetic acid.

    • pH 7.0: 0.05 M Potassium phosphate, adjust pH with phosphoric acid or potassium hydroxide.

    • pH 9.0: 0.05 M Sodium borate, adjust pH with boric acid or sodium hydroxide.

    • pH 12.0: 0.05 M Potassium phosphate, adjust pH with potassium hydroxide.

  • Filter all buffers through a 0.45 µm filter before use.

3. Sample Preparation:

  • Prepare a stock solution of (3E)-2-oxo-4-phenylbut-3-enoic acid in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • For each pH to be tested, dilute the stock solution with the respective buffer to a final concentration of approximately 50 µg/mL. Ensure the final concentration of the organic solvent is low (e.g., <5%) to avoid affecting the buffer capacity.

4. Incubation:

  • Divide each buffered sample solution into multiple aliquots in sealed, light-protected vials.

  • Store the vials at a constant temperature (e.g., 40°C for an accelerated study or 25°C for a long-term study).

5. Sampling and Analysis:

  • At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours for an accelerated study), withdraw an aliquot from each pH condition.

  • Immediately analyze the samples by HPLC to determine the concentration of the remaining (3E)-2-oxo-4-phenylbut-3-enoic acid.

6. Data Analysis:

  • Plot the natural logarithm of the concentration of the parent compound versus time for each pH.

  • Determine the observed first-order degradation rate constant (k_obs) from the slope of the line.

  • Plot the log(k_obs) versus pH to generate a pH-rate profile, which will visually indicate the pH of maximum stability.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method to quantify (3E)-2-oxo-4-phenylbut-3-enoic acid and its degradation products.

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Phosphoric acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-20 min: 20% to 80% B

    • 20-25 min: 80% B

    • 25-26 min: 80% to 20% B

    • 26-30 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection: UV at 280 nm (based on the chromophore of the molecule)

2. Method Validation:

  • The method should be validated according to ICH guidelines to ensure it is stability-indicating. This includes demonstrating specificity by subjecting the compound to forced degradation (acid, base, oxidation, heat, and light) and showing that the degradation product peaks are well-resolved from the parent peak.

Visualizing Degradation and Workflow

Potential Degradation Pathways

G cluster_0 Degradation of (3E)-2-oxo-4-phenylbut-3-enoic acid cluster_1 Decarboxylation cluster_2 Retro-Aldol Reaction Parent (3E)-2-oxo-4-phenylbut-3-enoic acid Decarbox_Prod Cinnamaldehyde Parent->Decarbox_Prod Heat, Acid/Base Catalysis Retro_Prod1 Benzaldehyde Parent->Retro_Prod1 Base Catalysis Retro_Prod2 Pyruvic Acid Parent->Retro_Prod2 Base Catalysis

Caption: Potential degradation pathways of (3E)-2-oxo-4-phenylbut-3-enoic acid.

pH Stability Study Workflow

G cluster_0 pH Stability Study Workflow A Prepare Buffers (pH 2-12) B Prepare Sample Solutions A->B C Incubate at Constant Temperature B->C D Withdraw Samples at Time Points C->D E Analyze by HPLC D->E F Determine Degradation Rate Constants E->F G Generate pH-Rate Profile F->G

Caption: Workflow for determining the pH-stability profile.

References

  • Stability testing of existing active substances and related finished products. European Medicines Agency. [Link]

  • Decarboxylation. Master Organic Chemistry. [Link]

  • Aldol Addition and Condensation Reactions. Master Organic Chemistry. [Link]

  • Buffers in Pharmaceutical Systems, Preparation, Stability of Buffers. Pharmaguideline. [Link]

  • 2-Oxo-4-phenylbutyric acid. SIELC Technologies. [Link]

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectroscopic Characterization of (3E)-2-oxo-4-phenylbut-3-enoic Acid Hydrate and Related α-Keto Acids

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone analytical technique for this purpose. This guide provides an in-depth analysis of the ¹H NMR characterization of (3E)-2-oxo-4-phenylbut-3-enoic acid hydrate, a molecule of interest in various synthetic pathways. Due to the current lack of publicly available experimental spectra for this specific compound, this guide will leverage high-quality predicted data, contextualized with experimental data from closely related structural analogs and derivatives. We will delve into the nuances of interpreting its spectrum, with a special focus on the keto-hydrate equilibrium, a common phenomenon in α-keto acids, and compare its spectral features with those of benzoylformic acid and pyruvic acid to provide a comprehensive analytical framework.

The Challenge of α-Keto Acid Characterization: The Hydration Equilibrium

α-Keto acids in aqueous or protic solutions can exist in equilibrium between their anhydrous keto form and a hydrated geminal diol form.[1] This equilibrium is often rapid on the human timescale but slow on the NMR timescale, meaning that separate signals for both the keto and hydrate forms can be observed in the ¹H NMR spectrum.[1] The extent of hydration is influenced by steric and electronic factors within the molecule.[1] Understanding this equilibrium is critical for the correct interpretation of NMR data and, consequently, for the unambiguous structural confirmation of the compound.

¹H NMR Analysis of (3E)-2-oxo-4-phenylbut-3-enoic Acid: A Predictive Approach

In the absence of experimental data, we turn to predictive algorithms to forecast the ¹H NMR spectrum of (3E)-2-oxo-4-phenylbut-3-enoic acid. These predictions, while not a substitute for empirical data, provide a robust starting point for analysis and are based on extensive databases of known chemical shifts and coupling constants.

Predicted ¹H NMR Data for (3E)-2-oxo-4-phenylbut-3-enoic Acid (Anhydrous Form)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3~6.8 - 7.0Doublet (d)~16
H-4~7.6 - 7.8Doublet (d)~16
Phenyl Protons~7.3 - 7.6Multiplet (m)-
Carboxylic Acid~10 - 13Broad Singlet (br s)-

The most diagnostic feature of the anhydrous form is the pair of doublets corresponding to the vinyl protons, H-3 and H-4. The predicted coupling constant of approximately 16 Hz is strongly indicative of a trans or (E) configuration of the double bond. This is consistent with typical coupling constants for trans-alkenes, which are in the range of 12-18 Hz.[1][2] This prediction is further substantiated by experimental data from a closely related derivative, (E)-2-(2-oxo-4-phenylbut-3-en-1-yl)benzo[d]thiazole-3(2H)-carboxylate, which exhibits two doublets for the vinyl protons with a coupling constant of 16.4 Hz, confirming the (E)-trans configuration.[3]

The Hydrated Form: (3E)-2,2-dihydroxy-4-phenylbut-3-enoic Acid

Upon hydration, the ketone at the C-2 position is converted to a geminal diol. This structural change significantly alters the electronic environment of the neighboring protons, leading to predictable changes in the ¹H NMR spectrum.

Expected ¹H NMR Spectral Changes upon Hydration:

The most significant change is expected for the vinyl proton at the H-3 position. The electron-withdrawing effect of the carbonyl group in the anhydrous form is diminished upon hydration to the less deshielding diol. Consequently, the signal for H-3 in the hydrated form is expected to shift upfield (to a lower ppm value) compared to its position in the keto form. The H-4 proton, being further from the site of hydration, would be less affected, though a minor upfield shift may also be observed. The appearance of a new set of signals corresponding to the hydrated species would be the definitive evidence of this equilibrium.

To visualize this equilibrium and the structural change:

G keto keto form hydrate hydrate (gem-diol) form keto->hydrate + H2O hydrate->keto - H2O

Caption: Reversible hydration of the α-keto group.

Comparative Analysis with Alternative α-Keto Acids

To better understand the spectral features of our target molecule, we will compare its predicted data with the experimental ¹H NMR data of two other α-keto acids: pyruvic acid and benzoylformic acid.

Case Study 1: Pyruvic Acid - A Prototypical Example of Hydration

Pyruvic acid is a simple α-keto acid that readily undergoes hydration in aqueous solutions. Its ¹H NMR spectrum in D₂O clearly shows the presence of both the keto and hydrated forms.

Experimental ¹H NMR Data for Pyruvic Acid in D₂O [4][5]

FormProton AssignmentChemical Shift (δ, ppm)Multiplicity
Keto-CH₃~2.4 - 2.5Singlet (s)
Hydrate-CH₃~1.5Singlet (s)

The upfield shift of the methyl protons in the hydrated form (gem-diol) by approximately 1.0 ppm is a direct consequence of the reduced electron-withdrawing effect of the diol compared to the ketone.[4] This experimental observation provides a strong basis for our prediction of an upfield shift for the H-3 proton in the hydrated form of (3E)-2-oxo-4-phenylbut-3-enoic acid.

The experimental workflow for preparing an NMR sample to observe such an equilibrium is straightforward:

G cluster_prep NMR Sample Preparation cluster_acq Data Acquisition dissolve Dissolve α-keto acid in D₂O or other protic solvent transfer Transfer to NMR tube dissolve->transfer shim Shim magnet transfer->shim acquire Acquire ¹H NMR spectrum shim->acquire

Caption: Standard workflow for NMR analysis of α-keto acids in protic solvents.

Case Study 2: Benzoylformic Acid - A Non-Hydrating Aromatic Analog

Benzoylformic acid (also known as phenylglyoxylic acid) is an aromatic α-keto acid. Due to the electronic stabilization provided by the phenyl ring, it does not exhibit significant hydration under normal conditions. Its ¹H NMR spectrum is therefore simpler, showing only one set of signals.

Experimental ¹H NMR Data for Benzoylformic Acid in CDCl₃ [2]

Proton AssignmentChemical Shift (δ, ppm)Multiplicity
H-ortho8.26Multiplet (m)
H-meta/para7.54 - 7.70Multiplet (m)
Carboxylic Acid9.57Broad Singlet (br s)

The spectrum is dominated by the signals from the aromatic protons, which are deshielded due to the electron-withdrawing nature of the α-keto acid moiety. The absence of a hydrating equilibrium simplifies the spectrum, making it a good point of comparison to highlight the complexity introduced by the vinyl group and potential hydration in our target molecule.

Conclusion and Best Practices

Key Takeaways for Researchers:

  • Anticipate Hydration: When analyzing α-keto acids in protic solvents, be prepared to observe two sets of signals corresponding to the keto and hydrated (gem-diol) forms. The signals for protons α to the carbonyl group in the hydrated form will typically be shifted upfield.

  • Coupling Constants are Key for Stereochemistry: For unsaturated systems like (3E)-2-oxo-4-phenylbut-3-enoic acid, the magnitude of the vinyl proton coupling constant is a reliable indicator of the double bond geometry. A J value of ~16 Hz, as predicted for the target molecule and observed in a close derivative, is definitive for an (E)- or trans-configuration.

  • Leverage Comparative Data: When faced with a novel compound, comparing its NMR data (even if predicted) with that of known, structurally related compounds can provide invaluable insights into its spectral features and chemical behavior.

By applying these principles, researchers can confidently approach the ¹H NMR characterization of (3E)-2-oxo-4-phenylbut-3-enoic acid hydrate and other complex α-keto acids, ensuring accurate structural elucidation for their research and development endeavors.

References

  • Lopalco, A., et al. (2016). Determination of pKa and Hydration Constants for a Series of α-Keto-Carboxylic Acids Using Nuclear Magnetic Resonance Spectrometry. Molecules, 21(2), 209. [Link]

  • Abdel-Hay, N., et al. (2018). Cooperative Hydration of Pyruvic Acid in Ice. The Journal of Physical Chemistry A, 122(34), 6841-6848. [Link]

  • MDPI. (E)-2-(2-Oxo-4-phenylbut-3-en-1-yl)benzo[d]thiazole-3(2H)-carboxylates. [Link]

  • Chemistry LibreTexts. Nuclear Magnetic Resonance (NMR) of Alkenes. [Link]

  • Iowa State University. NMR Coupling Constants. [Link]

Sources

Analytical Differentiation of (3E) and (3Z) Isomers of 2-Oxo-4-phenylbut-3-enoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Oxo-4-phenylbut-3-enoic acid (also known as benzylidenepyruvic acid) is a critical intermediate in the biosynthesis of phenylalanine and a versatile synthon in heterocyclic chemistry. The molecule possesses a C=C double bond, giving rise to two geometric isomers: (3E) (trans) and (3Z) (cis).

Differentiation between these isomers is not merely academic; it is critical for biological assays where enzymes (e.g., tautomerases or lyases) often exhibit strict stereospecificity. The (3E) isomer is the thermodynamically stable product typically isolated from aldol condensations, while the (3Z) isomer is kinetically labile and prone to isomerization or cyclization.

This guide provides a definitive, data-driven protocol for distinguishing these isomers using NMR spectroscopy (the primary method) and HPLC (the secondary method), supported by mechanistic insights into their stability.

Structural & Mechanistic Basis

To differentiate the isomers, one must first understand the steric and electronic forces driving their stability.

  • The (3E) Isomer (Trans): The phenyl ring and the 2-oxo (carbonyl) group are on opposite sides of the double bond. This configuration minimizes steric hindrance between the bulky phenyl group and the carboxylate moiety, allowing for maximum

    
    -orbital overlap and conjugation. It is the thermodynamic product.
    
  • The (3Z) Isomer (Cis): The phenyl ring and the 2-oxo group are on the same side (syn). This creates significant steric clash between the phenyl ring and the C-1 carboxyl group, twisting the molecule out of planarity and reducing stability.

Isomerization Pathway (DOT Diagram)

The following diagram illustrates the relationship between the isomers and the synthesis/degradation pathways.

IsomerizationPathway Aldol Aldol Condensation (Benzaldehyde + Pyruvate) E_Isomer (3E)-Isomer (Thermodynamic Product) Stable Aldol->E_Isomer Basic pH, RT Z_Isomer (3Z)-Isomer (Kinetic/Photochemical) Unstable E_Isomer->Z_Isomer UV Light (365nm) Photoisomerization Z_Isomer->E_Isomer Acid/Heat Thermal Relax Degradation Cyclization/Degradation (Isotetronic acid derivs) Z_Isomer->Degradation Spontaneous

Figure 1: Synthetic and stability relationship between (3E) and (3Z) isomers.

Method 1: Nuclear Magnetic Resonance (NMR)

The Gold Standard for Identification

Proton NMR (


H-NMR) is the only self-validating method for absolute configuration assignment because it relies on the physical constant of spin-spin coupling (

), which is independent of concentration or purity.
Experimental Protocol
  • Sample Preparation: Dissolve 5–10 mg of the sample in 0.6 mL of DMSO-d6 .

    • Why DMSO? Chloroform (

      
      ) may not fully dissolve the polar carboxylic acid, leading to broadened peaks. DMSO also slows down proton exchange, ensuring sharp vinylic signals.
      
  • Acquisition: Acquire a standard 1H spectrum (minimum 300 MHz, preferably 400+ MHz) with sufficient scans (ns=16 or 32) to resolve splitting patterns.

  • Analysis: Focus on the vinylic region (6.5 – 8.0 ppm).

Data Interpretation: The Coupling Constant Rule

The vinylic protons at C3 and C4 are vicinal. According to the Karplus equation, trans protons have a larger dihedral angle (


) resulting in a larger coupling constant (

) than cis protons (

).[1]
Feature(3E)-Isomer (Trans)(3Z)-Isomer (Cis)
Coupling Constant (

)
15.0 – 16.5 Hz 11.0 – 12.5 Hz
Chemical Shift (

) H-4
Downfield (~7.6 - 7.9 ppm)Upfield (~6.8 - 7.1 ppm)
Multiplicity Distinct DoubletsDistinct Doublets

Critical Validation Step: If you observe a doublet with


 Hz, you have the (3E)  isomer. If you observe a doublet with 

Hz, you have the (3Z) isomer. If you see both, your sample is a mixture (likely due to photoisomerization during storage).

Method 2: HPLC Analysis

For Purity and Quantitation

While NMR identifies the structure, HPLC is superior for quantifying the ratio of isomers in a mixture.

Experimental Protocol
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase:

    • Solvent A: Water + 0.1% Trifluoroacetic acid (TFA).

    • Solvent B: Acetonitrile (ACN).

    • Note: The acid is mandatory to keep the carboxylic acid protonated (

      
      ). Ionized carboxylates (
      
      
      
      ) cause peak tailing and poor resolution.
  • Gradient: 10% B to 60% B over 15 minutes.

  • Detection: UV at 290 nm (near

    
     for the conjugated system).
    
Separation Logic

The (3E) isomer is more planar, allowing for stronger hydrophobic interaction with the C18 stationary phase. The (3Z) isomer is "kinked," reducing its effective surface area for binding.

Expected Result:

  • Retention Time (RT): (3Z)-isomer elutes earlier than the (3E)-isomer.

  • UV Spectrum (DAD): The (3E) isomer typically shows a higher extinction coefficient (

    
    ) and a slight red-shift in 
    
    
    
    compared to the (3Z) isomer due to better conjugation.

Comparative Data Summary

The following table synthesizes physical and spectral data for rapid reference.

Property(3E)-2-oxo-4-phenylbut-3-enoic acid(3Z)-2-oxo-4-phenylbut-3-enoic acid
Thermodynamic Stability Stable (Major product)Unstable (Isomerizes to E)

H NMR

15 - 16.5 Hz 11 - 12.5 Hz
HPLC Elution Order (C18) Late Eluter (More retained)Early Eluter (Less retained)
Synthesis Route Aldol Condensation (Base catalyzed)UV Irradiation of E-isomer
Biological Relevance Substrate for PAL/KDO8P synthaseOften an inhibitor or inactive

Analytical Workflow Decision Tree

Use this logic flow to determine the identity of your unknown sample.

DecisionTree Start Unknown Sample Solubility Dissolve in DMSO-d6 Start->Solubility NMR Run 1H NMR Solubility->NMR Measure Measure J(H3-H4) NMR->Measure ResultE Isomer is (3E) (Trans) Measure->ResultE J > 15 Hz ResultZ Isomer is (3Z) (Cis) Measure->ResultZ J < 12.5 Hz ResultMix Mixture (E + Z) Measure->ResultMix Two sets of doublets

Figure 2: Step-by-step analytical decision process.

References

  • LibreTexts Chemistry. (2023). NMR Coupling Constants: Alkenes and Karplus Relationships. Available at: [Link]

  • PubChem. (2025).[2] Compound Summary: Methyl (E)-2-oxo-4-phenylbut-3-enoate.[2] National Library of Medicine. Available at: [Link]

  • ResearchGate. (2016). Discussion on Separation of E and Z Isomers by HPLC. Available at: [Link]

Sources

A Comparative Benchmarking Guide to Mechanism-Based Inactivators: (3E)-2-oxo-4-phenylbut-3-enoic acid in Focus

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Irreversible Inhibition

In the landscape of modern drug discovery, the pursuit of highly specific and durable therapeutic effects has led to a resurgence of interest in covalent inhibitors. Among these, mechanism-based inactivators, or "suicide substrates," represent a pinnacle of targeted design. These molecules are ingeniously crafted to be initially unreactive, requiring the catalytic machinery of their target enzyme to transform them into a reactive species. This bioactivation within the active site leads to the formation of a covalent bond, resulting in irreversible inactivation of the enzyme. This guide provides a comparative analysis of (3E)-2-oxo-4-phenylbut-3-enoic acid as a potential mechanism-based inactivator, benchmarked against known inactivators of the tautomerase superfamily, with a specific focus on 4-oxalocrotonate tautomerase (4-OT).

The Target: 4-Oxalocrotonate Tautomerase (4-OT)

4-Oxalocrotonate tautomerase (4-OT) is a small, hexameric enzyme that catalyzes the tautomerization of 2-hydroxymuconate to 2-oxo-3-hexenedioate.[1] This enzyme is a member of the tautomerase superfamily, a group of structurally related proteins that utilize a key N-terminal proline residue (Pro-1) as a general base in catalysis.[2][3] The unique catalytic mechanism and the well-defined active site of 4-OT make it an excellent model system for studying enzyme inhibition and a potential target for therapeutic intervention.

Mechanism-Based Inactivation: A Conceptual Overview

The process of mechanism-based inactivation can be dissected into several key steps, as illustrated in the workflow below. The inactivator [I] first binds to the enzyme [E] to form a non-covalent complex [E•I]. The enzyme then catalyzes the conversion of the inactivator into a reactive intermediate [I*], which can then either dissociate from the enzyme or react with a nucleophilic residue in the active site to form a covalent adduct [E-I], leading to irreversible inactivation.

G E_I E + I EI E•I E_I->EI k1 (Binding) EI->E_I k-1 (Dissociation) EI_star E•I* EI->EI_star k2 (Activation) E_I_covalent E-I EI_star->E_I_covalent k4 (Inactivation) E_P E + P EI_star->E_P k3 (Product Release) G start Obtain Purified 4-OT Enzyme inactivator_prep Prepare Stock Solutions of Inactivators start->inactivator_prep initial_assays Time-Dependent Inactivation Assays inactivator_prep->initial_assays kinact_KI_determination Determine kinact and KI initial_assays->kinact_KI_determination substrate_protection Substrate Protection Experiment kinact_KI_determination->substrate_protection dialysis Dialysis Experiment substrate_protection->dialysis mass_spec Mass Spectrometry Analysis dialysis->mass_spec conclusion Characterize Covalent Adduct and Confirm Mechanism mass_spec->conclusion

Caption: Experimental workflow for characterizing a mechanism-based inactivator.

Detailed Experimental Protocols

1. Determination of kinact and KI

  • Objective: To determine the kinetic parameters of inactivation for (3E)-2-oxo-4-phenylbut-3-enoic acid and 2-oxo-3-pentynoate with 4-OT.

  • Methodology:

    • A series of reactions will be prepared containing a fixed concentration of 4-OT and varying concentrations of the inactivator in a suitable buffer (e.g., 10 mM potassium phosphate, pH 7.3).

    • The enzyme and inactivator will be pre-incubated for various time intervals.

    • At each time point, an aliquot of the pre-incubation mixture will be diluted into a solution containing a saturating concentration of the 4-OT substrate (e.g., 2-hydroxymuconate) to measure the remaining enzyme activity.

    • The observed rate of inactivation (kobs) at each inactivator concentration will be determined by plotting the natural log of the percentage of remaining activity against the pre-incubation time.

    • The values of kobs will then be plotted against the inactivator concentration. The data will be fitted to the Michaelis-Menten equation for inactivation: kobs = (kinact * [I]) / (KI + [I]) where [I] is the concentration of the inactivator. This will yield the values for kinact and KI.

2. Substrate Protection Experiment

  • Objective: To confirm that inactivation occurs at the active site.

  • Methodology:

    • The inactivation experiment described above will be repeated in the presence of a saturating concentration of the 4-OT substrate.

    • A significant decrease in the rate of inactivation in the presence of the substrate would indicate that the inactivator binds to the active site.

3. Dialysis Experiment

  • Objective: To confirm the irreversible nature of the inactivation.

  • Methodology:

    • 4-OT will be incubated with a concentration of the inactivator sufficient to cause significant inactivation.

    • The inactivated enzyme solution will be subjected to extensive dialysis to remove any unbound inactivator.

    • The activity of the dialyzed enzyme will be measured. If the inactivation is irreversible, there will be no significant recovery of enzyme activity after dialysis.

4. Mass Spectrometry Analysis

  • Objective: To identify the site of covalent modification.

  • Methodology:

    • The inactivated enzyme will be analyzed by mass spectrometry to determine the mass of the modified protein. An increase in mass corresponding to the molecular weight of the inactivator would confirm covalent modification.

    • The modified protein will be subjected to proteolytic digestion (e.g., with trypsin), and the resulting peptides will be analyzed by LC-MS/MS to identify the specific amino acid residue that has been modified.

Comparative Data Summary

The following table presents the known kinetic parameters for 2-oxo-3-pentynoate and provides a template for the data to be generated for (3E)-2-oxo-4-phenylbut-3-enoic acid.

InactivatorTarget Enzymekinact (min-1)KI (µM)Inactivation Efficiency (kinact/KI) (M-1min-1)Reference
2-Oxo-3-pentynoate4-Oxalocrotonate TautomeraseData not explicitly stated in abstractData not explicitly stated in abstractTo be calculated from full text[4]
(3E)-2-oxo-4-phenylbut-3-enoic acid4-Oxalocrotonate TautomeraseTo be determinedTo be determinedTo be determined

Conclusion and Future Directions

This guide outlines a comprehensive strategy for benchmarking (3E)-2-oxo-4-phenylbut-3-enoic acid against known mechanism-based inactivators of 4-oxalocrotonate tautomerase. Based on the available evidence for analogous compounds, there is a strong rationale to hypothesize that (3E)-2-oxo-4-phenylbut-3-enoic acid acts as a mechanism-based inactivator of 4-OT, likely through a Michael addition mechanism involving the active site Pro-1 residue. The proposed experimental framework will enable the rigorous testing of this hypothesis and provide the necessary kinetic data for a direct and objective comparison with established inactivators like 2-oxo-3-pentynoate. The insights gained from such studies will not only advance our understanding of enzyme inhibition but also contribute to the rational design of novel covalent therapeutics.

References

  • Whitman, C. P., et al. (1997). Inactivation of 4-Oxalocrotonate Tautomerase by 2-Oxo-3-pentynoate. Biochemistry, 36(50), 15657–15663. [Link]

  • Sallans, L., et al. (2014). Structural and kinetic characterization of two 4-oxalocrotonate tautomerases in Methylibium petroleiphilum strain PM1. Archives of Biochemistry and Biophysics, 547, 29–37. [Link]

  • Lubetsky, J. B., et al. (2006). Inactivation of the phenylpyruvate tautomerase activity of macrophage migration inhibitory factor by 2-oxo-4-phenyl-3-butynoate. Bioorganic Chemistry, 34(4), 183–199. [Link]

  • Poelarends, G. J., et al. (2020). Structural, Kinetic, and Mechanistic Analysis of an Asymmetric 4-Oxalocrotonate Tautomerase Trimer. Biochemistry, 59(4), 519–530. [Link]

  • Ciszak, E. M., et al. (2002). Mutants of 4-oxalocrotonate tautomerase catalyze the decarboxylation of oxaloacetate through an imine mechanism. Chembiochem, 3(9), 845-51. [Link]

  • Qi, Y., et al. (2011). Kinetic, Crystallographic, and Mechanistic Characterization of TomN: Elucidation of a Function for a 4-Oxalocrotonate Tautomerase Homologue in the Tomaymycin Biosynthetic Pathway. Biochemistry, 50(37), 7966–7978. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (3E)-2-oxo-4-phenylbut-3-enoic acid hydrate

Author: BenchChem Technical Support Team. Date: February 2026

Section 1: Hazard Characterization and Risk Assessment

(3E)-2-oxo-4-phenylbut-3-enoic acid hydrate belongs to the family of alpha-keto acids. While this specific molecule is not extensively characterized for toxicity, data from structurally related compounds, such as other alpha-keto acids and phenylbutenones, indicate a need for caution. The primary risks are associated with irritant properties.[1][2] Laboratory personnel should treat this compound as a hazardous waste unless explicitly confirmed to be non-hazardous by your institution's safety office.[3]

A risk assessment must precede any handling or disposal activity. The key is to assume the compound is hazardous due to its chemical nature and the lack of comprehensive safety data.

Hazard Profile (Inferred from Analogous Compounds)DescriptionRecommended Precautions
Skin Irritation Direct contact may cause redness, inflammation, and irritation.[1][2][4]Wear nitrile gloves and a lab coat. Ensure a safety shower and eyewash station are accessible.
Eye Irritation May cause serious eye irritation upon contact.[1][2]Wear chemical safety goggles or a face shield.
Respiratory Irritation Inhalation of the dust or aerosol may irritate the respiratory tract.[2]Handle in a well-ventilated area or within a chemical fume hood.
Environmental Hazard Improper disposal can contaminate soil and water.[5]Do not dispose of down the drain or in regular trash.[5]

Section 2: Personnel Protection and Safe Handling

Before beginning the disposal process, ensure all necessary Personal Protective Equipment (PPE) is available and in good condition.

  • Hand Protection: Chemically resistant gloves (nitrile is a suitable choice for incidental contact) are mandatory. Wash hands thoroughly after handling.[6]

  • Eye Protection: ANSI-rated safety goggles are required. For larger quantities, a face shield provides an additional layer of protection.

  • Body Protection: A flame-resistant lab coat should be worn and kept fully buttoned.

  • Respiratory Protection: If there is a risk of generating dust or aerosols and work cannot be conducted in a fume hood, a NIOSH-approved respirator may be necessary. Consult your institution's EHRS for specific guidance.

Safe Handling Practices:

  • Always handle the chemical within a certified chemical fume hood to minimize inhalation exposure.

  • Avoid generating dust.

  • Ensure an emergency eyewash and safety shower are immediately accessible.

Section 3: Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity. If the spill is large or involves other hazardous materials, evacuate the area and contact your institution's emergency response team.

  • Secure the Area: Restrict access to the spill area.

  • Don Appropriate PPE: Before attempting to clean the spill, don the PPE detailed in Section 2.

  • Containment and Cleanup:

    • For solid spills, gently cover the material with an absorbent, inert material (e.g., vermiculite, sand, or a universal spill absorbent).

    • Carefully sweep up the absorbed material and place it into a designated, labeled hazardous waste container.[4] Avoid actions that create dust.

    • For liquid spills (if the compound is in solution), absorb with chemical absorbent pads or pillows.

  • Decontamination: Clean the spill area with a suitable solvent (consult the SDS or your EHRS), followed by soap and water.

  • Waste Disposal: All cleanup materials (absorbents, contaminated gloves, etc.) must be disposed of as hazardous waste.[3]

Section 4: Step-by-Step Disposal Workflow

The disposal of (3E)-2-oxo-4-phenylbut-3-enoic acid hydrate must follow a systematic process compliant with the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[7]

Step 1: Waste Determination The first step in any waste disposal plan is determination. As per prudent laboratory practice, any chemical that is no longer needed is considered waste.[3] Given the irritant potential, this compound must be managed as a hazardous chemical waste.[8]

Step 2: Select a Compatible Waste Container Container integrity is paramount to prevent leaks and exposures.

  • Compatibility: Use a container made of a material compatible with the acid, such as glass or high-density polyethylene (HDPE). Avoid metal containers for acidic waste.[7][9]

  • Condition: The container must be in good condition, free from cracks or damage, and have a secure, leak-proof screw-top cap.[5]

  • Segregation: Do not mix this waste with incompatible materials. For example, keep acidic waste streams separate from basic or oxidizing waste streams to prevent violent reactions.[9][10]

Step 3: Proper Labeling Proper labeling is a critical safety and regulatory requirement.[11]

  • As soon as the first drop of waste enters the container, it must be labeled.[8]

  • The label must clearly state:

    • The words "HAZARDOUS WASTE "

    • The full chemical name: (3E)-2-oxo-4-phenylbut-3-enoic acid hydrate

    • The associated hazards (e.g., "Irritant," "Handle with Care")

    • The date waste was first added to the container.

Step 4: Accumulation and Storage Waste must be stored safely at or near the point of generation in a designated Satellite Accumulation Area (SAA).[8][11]

  • The SAA must be under the control of laboratory personnel.[12]

  • Keep the waste container closed at all times, except when adding waste.[8]

  • Ensure secondary containment (such as a spill tray) is used to capture any potential leaks.[9]

  • Do not accumulate more than 55 gallons of hazardous waste in an SAA.[12]

Step 5: Arrange for Final Disposal Laboratory personnel are responsible for the waste until it is collected by a trained professional.

  • Contact your institution's Environmental Health & Safety (EHRS) or a licensed hazardous waste disposal contractor to schedule a pickup.[8]

  • Do not attempt to transport the waste off-site yourself.

Step 6: Empty Container Disposal An "empty" container that held hazardous waste may still be subject to regulation.[10]

  • A container is considered "RCRA empty" if all waste has been removed by standard practice and no more than one inch of residue remains.[10]

  • To dispose of the empty container in the regular trash, remove or completely deface all hazardous labels.[3]

  • For acutely hazardous waste containers, triple-rinsing is required, with the rinsate collected as hazardous waste.[3][10] While this compound is not currently listed as acutely hazardous, this is a best practice for highly toxic materials.

Section 5: Workflow Visualization

The following diagram outlines the decision-making process for the compliant disposal of (3E)-2-oxo-4-phenylbut-3-enoic acid hydrate.

G start Waste Generated: (3E)-2-oxo-4-phenylbut-3-enoic acid hydrate characterize Step 1: Characterize Waste Treat as Hazardous (Irritant) start->characterize Is it waste? Yes container Step 2: Select Container Chemically compatible (Glass/HDPE) Secure, leak-proof lid characterize->container label Step 3: Label Container 'Hazardous Waste' Full Chemical Name & Hazards container->label store Step 4: Store in SAA At/near point of generation Secondary Containment, Lid Closed label->store pickup Step 5: Request Pickup Contact Institutional EHRS store->pickup end Compliant Disposal pickup->end

Caption: Disposal workflow for (3E)-2-oxo-4-phenylbut-3-enoic acid hydrate.

References

  • University of Pennsylvania, Environmental Health & Radiation Safety. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]

  • Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • Vanderbilt University Medical Center. (2023). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Dr. Oracle. (2025). What are the side effects of alpha-keto analogs in Chronic Kidney Disease (CKD)?. Retrieved from [Link]

  • National Institutes of Health, PubChem. (n.d.). 3-(Hydroxymethyl)-2-oxo-4-phenylbut-3-enoic acid. Retrieved from [Link]

  • Safety Data Sheet. (2023). TM-20. Retrieved from [Link]

  • National Institutes of Health, PubChem. (n.d.). 2-Oxo-4-phenylbutyric acid. Retrieved from [Link]

  • Bhattacharya, R., et al. (2011). Toxicity of Alpha-Ketoglutarate Following 14-days Repeated Oral Administration in Wistar Rats. PubMed. Retrieved from [Link]

  • MDPI. (2024). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Retrieved from [Link]

  • Science.gov. (n.d.). aromatic alpha-keto acids: Topics. Retrieved from [Link]

Sources

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